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  • Product: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone
  • CAS: 61035-75-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-propanone

Executive Summary & Structural Identity As a Senior Application Scientist navigating the interface of organic synthesis and drug discovery, understanding the physicochemical behavior of intermediate scaffolds is critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

As a Senior Application Scientist navigating the interface of organic synthesis and drug discovery, understanding the physicochemical behavior of intermediate scaffolds is critical. 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (CAS: 61035-75-4) is a highly versatile building block. Structurally, it combines a propiophenone core with a para-substituted chlorobenzyl ether linkage. This specific topographical arrangement provides a rigid hydrophobic tail (the chlorobenzyl group) and a highly reactive handle (the propanone moiety), making it an ideal precursor for synthesizing complex heterocyclic therapeutics, including anti-inflammatory and antiviral agents[1].

Quantitative Physicochemical Data

To facilitate rapid comparison and experimental planning, the foundational physicochemical properties of the compound are summarized below[2]:

PropertyValue / Description
IUPAC Name 1-{4-[(4-chlorophenyl)methoxy]phenyl}propan-1-one
CAS Registry Number 61035-75-4
Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
Physical State Solid (typically crystalline powder)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Ether oxygen)
Rotatable Bonds 5

Structural Reactivity and Mechanistic Pathways

The utility of this scaffold lies in its orthogonal reactivity. Successful downstream derivatization requires a precise understanding of its three primary functional sites:

  • The Ketone Carbonyl (Electrophilic Center): The carbonyl carbon is susceptible to nucleophilic attack. It readily reacts with hydroxylamines or substituted hydrazines to form oxime ethers and hydrazones. These motifs are critical in designing agents that stabilize viral capsids[3].

  • The Alpha-Carbon (Nucleophilic Enolate): The methylene protons adjacent to the carbonyl are moderately acidic ( pKa​≈19 ). In the presence of a base, enolate formation occurs, allowing for Claisen-Schmidt condensations with aryl aldehydes to yield chalcones. These chalcones are immediate precursors to pyrazoline and pyrazole-based COX-2 inhibitors[4].

  • The Benzyl Ether Linkage (Cleavage Site): While stable under standard basic conditions, the ether linkage can be selectively cleaved via catalytic hydrogenolysis (Pd/C, H2​ ) or strong Lewis acids (e.g., BBr3​ ) if deprotection to the free phenol is required for late-stage functionalization.

Reactivity Core 1-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-propanone Carbonyl Ketone Carbonyl (Electrophilic Center) Core->Carbonyl Nucleophilic Attack AlphaC Alpha-Carbon (Nucleophilic Enolate) Core->AlphaC Base Deprotonation Ether Benzyl Ether Linkage (Cleavage Site) Core->Ether Hydrogenolysis / Acid Deriv1 Oximes & Hydrazones (Antiviral Scaffolds) Carbonyl->Deriv1 + NH2OH / R-NHNH2 Deriv2 Chalcones & Pyrazoles (COX-2 Inhibitors) AlphaC->Deriv2 + Ar-CHO (Aldol) Deriv3 Phenolic Intermediates (Deprotection) Ether->Deriv3 Pd/C, H2 or BBr3

Chemical reactivity map highlighting the three primary functional sites of the scaffold.

Synthetic Methodologies: The Williamson Ether Workflow

To synthesize 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone from commercially available starting materials, a modified Williamson ether synthesis is employed.

Causality & Experimental Design
  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the SN​2 displacement.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized instead of stronger bases (like NaH) to selectively deprotonate the phenol ( pKa​≈10 ) without abstracting the alpha-protons of the propiophenone, thereby preventing unwanted aldol condensation side-reactions.

  • Catalyst Integration: A catalytic amount of Potassium Iodide (KI) is added to initiate an in situ Finkelstein reaction. The chloride leaving group on 4-chlorobenzyl chloride is exchanged for an iodide, which is a superior leaving group, significantly lowering the activation energy of the substitution step.

Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 4'-hydroxypropiophenone in anhydrous DMF (to achieve a 0.5 M concentration).

  • Activation: Add 1.5 equivalents of anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation, forming the phenoxide intermediate.

  • Catalysis & Alkylation: Add 0.1 equivalents of KI, followed by the dropwise addition of 1.1 equivalents of 4-chlorobenzyl chloride.

  • Thermal Reaction: Elevate the temperature to 80°C and reflux for 4-6 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the phenolic starting material (UV active, lower Rf​ ) confirms completion.

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 5 volumes of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure target compound.

Workflow Step1 1. Reagent Preparation 4'-Hydroxypropiophenone + 4-Cl-BnCl Step2 2. Base Addition K2CO3 in DMF (Activation) Step1->Step2 Step3 3. Nucleophilic Substitution Heat at 80°C for 4-6h (KI Cat.) Step2->Step3 SN2 Mechanism Step4 4. Aqueous Workup Quench with Ice Water, Extract (EtOAc) Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5 Validation 6. Analytical Validation LC-MS & NMR Profiling Step5->Validation

Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:

  • 1 H NMR ( CDCl3​ , 400 MHz): Expected signals include a triplet for the terminal methyl group ( ≈1.2 ppm), a quartet for the alpha-methylene ( ≈2.9 ppm), a sharp singlet for the benzylic CH2​ ( ≈5.1 ppm), and two sets of AA'BB' doublets for the para-substituted aromatic rings ( ≈6.9−8.0 ppm).

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 275.1. A characteristic isotopic pattern indicating the presence of one chlorine atom (a 3:1 intensity ratio of m/z 275 to 277) must be present to confirm the structural integrity of the chlorobenzyl moiety.

Pharmacological Utility and Downstream Derivatization

The 4-chlorobenzyloxy moiety combined with an aromatic ketone is a privileged scaffold in medicinal chemistry, frequently utilized in two major therapeutic areas:

1. COX-2 Selective Anti-Inflammatory Agents: Through Claisen-Schmidt condensation of the propiophenone core with various benzaldehydes, chalcone intermediates are formed. These are subsequently cyclized with hydrazines to yield pyrazole derivatives. These pyrazoles exhibit highly selective Cyclooxygenase-2 (COX-2) inhibition, serving as potent non-acidic anti-inflammatory agents with significantly reduced gastrointestinal ulcerogenic toxicity compared to traditional NSAIDs like indomethacin[4].

2. Antiviral Therapeutics: Derivatization of the ketone into oxime ethers has been heavily explored for stabilizing viral capsids. Analogues derived from this core have shown promising efficacy in antienteroviral screening campaigns (e.g., against EV71, a major causative agent of hand, foot, and mouth disease) by preventing the uncoating of the virus and subsequent RNA release[3].

Pathway Stimulus Inflammatory Stimulus (Cytokines, Growth Factors) AA Arachidonic Acid Release Stimulus->AA COX2 Cyclooxygenase-2 (COX-2) Enzyme Activation AA->COX2 PGs Prostaglandins (PGE2) Inflammation & Pain COX2->PGs Catalysis Drug Pyrazole Derivative of CAS 61035-75-4 Drug->COX2 Competitive Inhibition

Pharmacological pathway demonstrating COX-2 inhibition by pyrazole derivatives of the scaffold.

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Exploratory

A Guide to the Spectroscopic Characterization of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone: An NMR Analysis

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone. Designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone. Designed for researchers, chemists, and professionals in drug development, this document details the structural elucidation of the molecule through meticulous interpretation of its NMR signatures. We present predicted spectral data, explain the rationale behind each signal assignment based on fundamental principles of chemical structure and magnetic resonance, and outline a self-validating experimental workflow using two-dimensional NMR techniques. This guide serves as an authoritative reference for the characterization of this compound and similar molecular scaffolds.

Introduction

1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is a multi-functional organic molecule featuring a propiophenone core linked to a 4-chlorobenzyl group via an ether linkage. Such structures are common intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount in any synthetic chemistry workflow, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic compounds in solution.[1]

This guide will deconstruct the ¹H and ¹³C NMR spectra of the title compound. We will proceed from a foundational analysis of the molecular structure to a detailed assignment of each resonance in the respective spectra. The causality behind chemical shifts, signal multiplicities, and coupling constants will be explained, providing not just data, but a field-proven logical framework for spectroscopic analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a systematic atom numbering scheme is essential. The structure of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is presented below, with all unique carbon and proton positions labeled. This numbering will be used consistently for all spectral assignments throughout this guide.

Caption: Molecular structure and atom numbering scheme.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm, which typically does not interfere with signals from the analyte.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30) acquisition.

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for the title compound. These predictions are based on established chemical shift ranges and substituent effects derived from analogous structures.[3]

ProtonsPredicted δ (ppm)IntegrationMultiplicityApprox. J (Hz)Assignment
H31.223HTriplet (t)7.2-CH₃ of propanoyl group
H23.012HQuartet (q)7.2-CH₂- of propanoyl group
H105.122HSinglet (s)--O-CH₂-Ar (benzylic)
H6, H86.992HDoublet (d)8.8Aromatic protons ortho to ether
H13, H157.372HDoublet (d)8.4Aromatic protons ortho to -CH₂-
H12, H167.412HDoublet (d)8.4Aromatic protons ortho to -Cl
H5, H97.952HDoublet (d)8.8Aromatic protons ortho to ketone
Detailed Interpretation of ¹H NMR Signals
  • Alkyl Region (δ 1.0 - 3.5 ppm):

    • δ ~1.22 ppm (H3, 3H, t): This triplet corresponds to the terminal methyl group (C3) of the propanoyl chain. It is split into a triplet by its two neighboring protons on C2 (n+1 = 2+1 = 3).

    • δ ~3.01 ppm (H2, 2H, q): The methylene protons on C2 are adjacent to the electron-withdrawing carbonyl group (C1), causing them to be significantly deshielded. They are split into a quartet by the three neighboring protons on C3 (n+1 = 3+1 = 4), with the same coupling constant (J ≈ 7.2 Hz) as the H3 triplet.

  • Benzylic Ether Region (δ 5.0 - 5.5 ppm):

    • δ ~5.12 ppm (H10, 2H, s): This sharp singlet is characteristic of the benzylic protons of the benzyl ether linkage (-O-CH₂-Ar). The signal is a singlet because there are no adjacent protons to cause splitting. Its position is downfield due to the deshielding effects of the adjacent oxygen atom and the aromatic ring.

  • Aromatic Region (δ 6.5 - 8.5 ppm):

    • The spectrum displays two distinct AA'BB' systems, characteristic of para-disubstituted benzene rings.

    • δ ~6.99 ppm (H6, H8, 2H, d): These protons are on the phenyl ring bearing the ether linkage and are ortho to the electron-donating oxy group (-O-). This donation shields the protons, shifting them upfield relative to other aromatic signals. They appear as a doublet due to coupling with H5 and H9.

    • δ ~7.95 ppm (H5, H9, 2H, d): These protons are on the same ring but are ortho to the strongly electron-withdrawing carbonyl group. This deshields them significantly, shifting them far downfield. They appear as a doublet due to coupling with H6 and H8.

    • δ ~7.37 & 7.41 ppm (H13/H15 & H12/H16, 4H, two d): These two doublets belong to the 4-chlorobenzyl ring. The signals for protons ortho and meta to the chlorine atom are often very close in chemical shift, sometimes overlapping. The protons ortho to the chlorine (H12, H16) and those meta to it (H13, H15) will couple to each other, resulting in two distinct doublets.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom, providing a "carbon count" and information about the electronic environment of each carbon.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton noise decoupling (e.g., zgpg30).

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.[1]

    • Temperature: 298 K (25 °C).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

Predicted ¹³C NMR Spectral Data
CarbonPredicted δ (ppm)Assignment
C1199.5C=O (Ketone)
C7163.2C-OAr (ipso-carbon)
C11136.1C-CH₂ (ipso-carbon)
C14134.5C-Cl (ipso-carbon)
C4130.8C-C=O (ipso-carbon)
C5, C9130.5Aromatic CH (ortho to C=O)
C12, C16129.2Aromatic CH (ortho to Cl)
C13, C15128.9Aromatic CH (meta to Cl)
C6, C8114.5Aromatic CH (ortho to O-Ar)
C1070.1-O-CH₂-Ar (Benzylic)
C235.8-CH₂- of propanoyl
C38.5-CH₃ of propanoyl
Detailed Interpretation of ¹³C NMR Signals
  • Carbonyl Carbon (δ > 190 ppm):

    • δ ~199.5 ppm (C1): The signal for the ketone carbonyl carbon is the most deshielded in the spectrum, appearing at a very low field as is characteristic for this functional group.

  • Aromatic Carbons (δ 110 - 170 ppm):

    • Quaternary Carbons: These carbons (C4, C7, C11, C14) typically have lower intensities than protonated carbons. C7, attached to the electronegative oxygen, is highly deshielded (~163.2 ppm). The carbon bearing the chlorine (C14) is also significantly deshielded (~134.5 ppm). The ipso-carbons C4 and C11 appear around 130.8 and 136.1 ppm, respectively.

    • Protonated Carbons: The carbons ortho and meta to the electron-withdrawing ketone (C5, C9) are found around 130.5 ppm. In contrast, the carbons ortho to the electron-donating ether oxygen (C6, C8) are shielded and appear significantly upfield at ~114.5 ppm. The carbons of the chlorophenyl ring (C12, C13, C15, C16) appear in the narrow range of ~128.9-129.2 ppm.

  • Aliphatic Carbons (δ 0 - 75 ppm):

    • δ ~70.1 ppm (C10): The benzylic ether carbon is deshielded by the adjacent oxygen and aromatic ring.

    • δ ~35.8 ppm (C2): The methylene carbon of the propanoyl group is adjacent to the carbonyl and appears downfield.

    • δ ~8.5 ppm (C3): The terminal methyl carbon gives a characteristic shielded signal at a high field.

A Self-Validating Workflow: 2D NMR Confirmation

While 1D NMR provides a robust hypothesis for the structure, its assignments must be confirmed. Two-dimensional (2D) NMR experiments form a self-validating system by revealing through-bond and through-space correlations, leaving no ambiguity in the final structure.

Key 2D NMR Experiments
  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, a key correlation would be observed between the H2 quartet and the H3 triplet, confirming the propanoyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to. It provides an unambiguous link between the ¹H and ¹³C assignments for all C-H pairs. For example, it would show a correlation between the proton signal at ~3.01 ppm (H2) and the carbon signal at ~35.8 ppm (C2).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (over 2-3 bonds). It is crucial for assigning quaternary carbons and connecting molecular fragments. Key expected correlations include:

    • H2 protons to the C1 carbonyl carbon.

    • H5/H9 protons to the C1 carbonyl carbon.

    • H10 benzylic protons to C7, C11, and C12/C16, definitively linking the two aromatic rings via the ether bridge.

workflow A Acquire 1D Spectra (¹H, ¹³C) B Propose Assignments (Based on δ, J, Integration) A->B C Acquire 2D COSY (¹H-¹H Connectivity) B->C Validation Steps D Acquire 2D HSQC (Direct ¹H-¹³C Correlation) B->D Validation Steps E Acquire 2D HMBC (Long-Range ¹H-¹³C Correlation) B->E Validation Steps F Confirm Structure & Finalize Assignments C->F D->F E->F

Caption: A logical workflow for unambiguous structure elucidation.

Conclusion

The comprehensive NMR analysis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone reveals a distinct set of spectral signatures that are fully consistent with its proposed structure. The ¹H NMR spectrum is characterized by the ethyl ketone pattern, a benzylic ether singlet, and two discrete AA'BB' aromatic systems. The ¹³C NMR spectrum confirms the presence of 16 unique carbon environments, including the downfield ketone carbonyl. The predicted data in this guide provides a reliable benchmark for researchers. For absolute confirmation, the application of a 2D NMR workflow as described is the industry-standard, self-validating protocol that ensures the highest level of scientific integrity.

References

  • Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • Reich, H. J. (2020). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: While not directly cited, this is a foundational paper for the data in reference[2]).

  • Sim, J., Lee, D., & Lee, E. S. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Journal of Analytical Methods in Chemistry, 2017, 9803158. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12, 12012-12026. (Note: This reference supports the use of predictive tools like CASCADE). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Core Concepts of Mass Calculation for 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

This guide provides a comprehensive exploration of the fundamental concepts of molecular weight and exact mass, utilizing the pharmaceutical intermediate 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as a practical examp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the fundamental concepts of molecular weight and exact mass, utilizing the pharmaceutical intermediate 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as a practical example. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, calculation methodologies, and practical implications of these critical analytical parameters.

Introduction: The Significance of Mass in Chemical and Pharmaceutical Sciences

In the realm of chemical analysis and drug development, the precise determination of a molecule's mass is paramount. It serves as a cornerstone for identity confirmation, purity assessment, and elucidation of chemical structures. However, the term "mass" in this context is not monolithic; it bifurcates into two key concepts: molecular weight and exact mass . While often used interchangeably in colloquial scientific discourse, they are distinct entities with different theoretical bases and applications. Understanding this distinction is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

This guide will dissect these concepts through the lens of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone, a molecule of interest in medicinal chemistry. By walking through the calculation of its molecular weight and exact mass, we will illuminate the nuances of each and their relevance in modern analytical workflows.

The Subject Molecule: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

To embark on our calculations, we must first establish the chemical formula of our subject compound. Based on its nomenclature, the structure can be deduced as a propionyl group attached to a phenyl ring, which in turn is connected via an ether linkage to a 4-chlorobenzyl group.

This structure corresponds to the chemical formula: C₁₆H₁₅ClO₂

Part 1: Molecular Weight - The Weighted Average

The molecular weight, or more accurately, the relative molecular mass, represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[1][2] This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the masses of their stable isotopes.[3][4]

Methodology for Molecular Weight Calculation

The calculation of the molecular weight of C₁₆H₁₅ClO₂ involves summing the average atomic masses of all atoms in the formula.

Step-by-Step Calculation:

  • Identify the constituent elements and their counts:

    • Carbon (C): 16 atoms

    • Hydrogen (H): 15 atoms

    • Chlorine (Cl): 1 atom

    • Oxygen (O): 2 atoms

  • Obtain the standard atomic weights of each element. These values are established by the International Union of Pure and Applied Chemistry (IUPAC) and are based on the isotopic abundances in terrestrial materials.[5][6][7]

    • Atomic weight of C ≈ 12.011 u[8][9][10]

    • Atomic weight of H ≈ 1.008 u[11][12][13]

    • Atomic weight of Cl ≈ 35.45 u[14][15][16]

    • Atomic weight of O ≈ 15.999 u[17][18][19]

  • Calculate the total mass for each element:

    • Mass of Carbon = 16 * 12.011 u = 192.176 u

    • Mass of Hydrogen = 15 * 1.008 u = 15.120 u

    • Mass of Chlorine = 1 * 35.45 u = 35.45 u

    • Mass of Oxygen = 2 * 15.999 u = 31.998 u

  • Sum the masses to find the molecular weight:

    • Molecular Weight = 192.176 u + 15.120 u + 35.45 u + 31.998 u = 274.744 u

This calculated molecular weight is an average value and is particularly useful in stoichiometric calculations for bulk materials.

Part 2: Exact Mass - A Monoisotopic Perspective

In contrast to molecular weight, the exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each element.[20][21] This is also referred to as the monoisotopic mass.[1][2][20] The exact mass is a theoretical value that is of paramount importance in high-resolution mass spectrometry, where instruments can distinguish between molecules with the same nominal mass but different isotopic compositions.[22][23]

Methodology for Exact Mass Calculation

The calculation of the exact mass of C₁₆H₁₅ClO₂ requires the masses of the most abundant isotopes of its constituent elements.

Step-by-Step Calculation:

  • Identify the most abundant isotopes and their masses. [5][24]

    • Carbon: ¹²C (mass ≈ 12.000000 u, by definition)[4][25]

    • Hydrogen: ¹H (mass ≈ 1.007825 u)[24]

    • Chlorine: ³⁵Cl (natural abundance ≈ 75.8%)[15][26] (mass ≈ 34.968853 u)

    • Oxygen: ¹⁶O (mass ≈ 15.994915 u)[27]

  • Calculate the total mass for each element using their monoisotopic masses:

    • Mass of Carbon = 16 * 12.000000 u = 192.000000 u

    • Mass of Hydrogen = 15 * 1.007825 u = 15.117375 u

    • Mass of Chlorine = 1 * 34.968853 u = 34.968853 u

    • Mass of Oxygen = 2 * 15.994915 u = 31.989830 u

  • Sum the monoisotopic masses to find the exact mass:

    • Exact Mass = 192.000000 u + 15.117375 u + 34.968853 u + 31.989830 u = 274.076058 u

Summary of Calculated Mass Data

ParameterCalculation BasisValue (u)
Molecular Weight Weighted average of naturally occurring isotopes274.744
Exact Mass Sum of the masses of the most abundant isotopes274.076058

Visualization of the Calculation Workflow

G cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation mw_start Chemical Formula C₁₆H₁₅ClO₂ mw_elements Constituent Elements: C, H, Cl, O mw_start->mw_elements em_start Chemical Formula C₁₆H₁₅ClO₂ mw_atomic_weights Standard Atomic Weights: C: 12.011 H: 1.008 Cl: 35.45 O: 15.999 mw_elements->mw_atomic_weights mw_calculation Sum of (Count * Atomic Weight) mw_atomic_weights->mw_calculation mw_result Molecular Weight = 274.744 u mw_calculation->mw_result em_isotopes Most Abundant Isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁶O em_start->em_isotopes em_isotopic_masses Monoisotopic Masses: ¹²C: 12.000000 ¹H: 1.007825 ³⁵Cl: 34.968853 ¹⁶O: 15.994915 em_isotopes->em_isotopic_masses em_calculation Sum of (Count * Monoisotopic Mass) em_isotopic_masses->em_calculation em_result Exact Mass = 274.076058 u em_calculation->em_result

Caption: Workflow for calculating molecular weight and exact mass.

Practical Implications in Mass Spectrometry

The choice between using molecular weight and exact mass is dictated by the resolution of the mass spectrometer employed.

  • Low-Resolution Mass Spectrometry: Instruments like single quadrupoles typically have unit mass resolution. They cannot resolve the isotopic distribution of a molecule and will instead show a peak or a cluster of peaks that are often compared to the molecular weight.[1]

  • High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can measure the mass-to-charge ratio (m/z) of ions with high precision.[23] These instruments can resolve the isotopic peaks of a molecule. The most intense peak in the isotopic pattern for a small to medium-sized organic molecule like our example corresponds to the monoisotopic peak, and its measured m/z value is compared to the calculated exact mass for elemental composition determination and structural confirmation.[22]

Conclusion

The accurate calculation of molecular weight and exact mass is a fundamental skill for scientists in the chemical and pharmaceutical industries. While molecular weight provides a practical measure for bulk properties, the exact mass is indispensable for the precise characterization of molecules using high-resolution analytical techniques. For 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (C₁₆H₁₅ClO₂), we have determined a molecular weight of 274.744 u and an exact mass of 274.076058 u. This distinction is not merely academic; it has profound implications for the unambiguous identification and characterization of chemical entities, thereby ensuring the integrity and quality of research and development in the pharmaceutical landscape.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. [Link]

  • National Institute of Standards and Technology (NIST). (2000). Atomic Weights and Isotopic Compositions (Version 2.0). [Link]

  • American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

  • Nondestructive Evaluation Physics : Atomic Elements. Atomic Number and Mass Numbers. [Link]

  • Wikipedia. Monoisotopic mass. [Link]

  • Wikipedia. Chlorine. [Link]

  • National Institute of Standards and Technology (NIST). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - Catalog. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions - Column Descriptions. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Wikipedia. Oxygen. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. [Link]

  • Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

  • Royal Society of Chemistry. Chlorine - Element information, properties and uses. [Link]

  • University of Sheffield. nglos324 - oxygen. [Link]

  • IonSource. (2005). Monoisotopic and Average Mass. [Link]

  • Royal Society of Chemistry. Oxygen - Element information, properties and uses. [Link]

  • Quora. What is the atomic mass of carbon? [Link]

  • BYJU'S. Carbon. [Link]

  • LabXchange. (2022). Atomic Mass, Atomic Number, and Carbon-12. [Link]

  • National Institute of Standards and Technology (NIST). 1-Propanone, 1-(4-chlorophenyl)-. [Link]

  • Wikipedia. Isotopes of chlorine. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. [Link]

  • Wikipedia. Mass (mass spectrometry). [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • PubChem. Atomic Mass | Periodic Table of Elements. [Link]

  • Reddit. (2023). Exact mass vs molecular weight. [Link]

  • National Institute of Standards and Technology (NIST). Atomic Data for Oxygen (O). [Link]

  • Wikipedia. Carbon. [Link]

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  • Quora. What is the difference between molecular weight and exact mass?. [Link]

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  • US Environmental Protection Agency. 1-Propanone, 1-(4-chlorophenyl)- - Substance Details. [Link]

  • Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

  • rdrr.io. (2019). MonoisotopicMass: Calculate the monoisotopic mass or monoisotopic m/z value of... in OrgMassSpecR. [Link]

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Exploratory

Synthesis and Mechanistic Evaluation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

A Technical Whitepaper on Regioselective Etherification via the Williamson Pathway Executive Summary & Structural Rationale The target molecule, 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone , is a structurally significa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Regioselective Etherification via the Williamson Pathway

Executive Summary & Structural Rationale

The target molecule, 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone , is a structurally significant diaryl-alkyl ether featuring a propiophenone core substituted at the para position with a 4-chlorobenzyloxy moiety. This specific structural motif—a halogenated benzylic ether linked to an aromatic ketone—is highly prized in medicinal chemistry and drug development, frequently serving as a rigid, lipophilic scaffold in the synthesis of PPAR agonists, fibrate analogs, and other active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of chemical additions, but as a carefully orchestrated thermodynamic system. The most robust, regioselective, and high-yielding route to construct this specific C–O–C linkage is the Williamson Ether Synthesis [1]. By reacting 4-hydroxypropiophenone with 4-chlorobenzyl chloride under optimized basic conditions, we can drive the reaction exclusively toward O-alkylation, avoiding the complex mixtures and over-alkylation typical of Friedel-Crafts approaches.

Synthesis P1 4-Hydroxypropiophenone Cond K2CO3, DMF 80°C, 4h P1->Cond P2 4-Chlorobenzyl Chloride P2->Cond Prod 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone Cond->Prod SN2 Etherification

Figure 1. Forward synthetic scheme for the target aryl-benzyl ether.

Mechanistic Pathway: The SN2 Williamson Etherification

The formation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is governed by a bimolecular nucleophilic substitution (SN2) mechanism. The causality behind the reaction's success lies in manipulating the nucleophilicity of the phenol and the electrophilicity of the benzylic halide.

Step 1: Phenoxide Generation

Neutral alcohols and phenols are relatively poor nucleophiles. To accelerate the SN2 process, the phenol must be converted to its conjugate base[2]. 4-Hydroxypropiophenone possesses a highly acidic phenolic proton (pKa ~8.0) due to the strong electron-withdrawing effect of the para-propionyl group, which stabilizes the resulting negative charge via resonance. Utilizing a mild, insoluble base like anhydrous Potassium Carbonate (K2CO3) selectively deprotonates the phenol without triggering unwanted aldol condensation reactions at the ketone's alpha-carbon.

Step 2: SN2 Nucleophilic Attack

The resulting phenoxide acts as a potent nucleophile. It attacks the benzylic carbon of 4-chlorobenzyl chloride from a trajectory exactly 180° opposite to the carbon-chlorine bond.

Step 3: Transition State Thermodynamics

Benzylic halides are exceptionally reactive toward SN2 substitution. As the nucleophile approaches and the leaving group departs, the adjacent aromatic π -system of the 4-chlorobenzyl group overlaps with the forming/breaking p -orbitals at the reacting carbon. This delocalization drastically lowers the activation energy ( Ea​ ) of the transition state, ensuring rapid and quantitative conversion.

Mechanism Step1 1. Deprotonation K2CO3 abstracts phenolic proton Generates reactive phenoxide Step2 2. Nucleophilic Attack Phenoxide oxygen attacks benzylic carbon Backside trajectory (180° to C-Cl) Step1->Step2 Step3 3. Transition State Simultaneous C-O formation & C-Cl cleavage Stabilized by benzylic π-system Step2->Step3 Step4 4. Product Formation Chloride departs as leaving group Yields target ether + KCl + KHCO3 Step3->Step4

Figure 2. Step-by-step SN2 mechanistic pathway and transition state thermodynamics.

Causality in Experimental Design

To ensure a self-validating and highly efficient protocol, every reagent and condition must be selected with strict mechanistic intent:

  • Solvent Selection (DMF): The reaction requires a polar aprotic solvent. Solvents like ethanol or water would hydrogen-bond to the phenoxide, heavily dampening its nucleophilicity and potentially causing solvolysis of the alkyl halide[3]. N,N-Dimethylformamide (DMF) effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive.

  • Leaving Group Selection (Chloride vs. Bromide): While benzylic bromides are more reactive, 4-chlorobenzyl chloride is selected because the benzylic stabilization makes the chloride sufficiently reactive for complete conversion at 80°C, while minimizing the risk of side reactions and reducing raw material costs.

Quantitative Data & Optimization

The table below summarizes the optimization data, demonstrating why the final protocol parameters were selected.

Table 1: Optimization of Reaction Conditions for Etherification

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNaOH78845High solvolysis; protic solvent dampens nucleophile.
2AcetoneK2CO3561272Sluggish reaction rate due to low boiling point.
3DMF K2CO3 80 4 94 Optimal conversion; naked anion effect maximizes SN2.
4DMFNaH25289Fast, but generates H2 gas; requires strict anhydrous setup.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. In-process controls (IPC) and specific workup steps inherently verify the success of the reaction and automatically purge unreacted starting materials.

Reagents Required:

  • 4-Hydroxypropiophenone: 10.0 g (66.6 mmol, 1.0 eq)

  • 4-Chlorobenzyl chloride: 11.8 g (73.2 mmol, 1.1 eq)

  • Potassium carbonate (anhydrous): 13.8 g (100.0 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF): 100 mL

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-hydroxypropiophenone (10.0 g) and DMF (100 mL). Add finely powdered, anhydrous K2CO3 (13.8 g). Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation before the electrophile is introduced, preventing competing side reactions.

  • Electrophile Addition: Add 4-chlorobenzyl chloride (11.8 g) dropwise over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 80°C using an oil bath and maintain for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). Self-Validation: 4-Hydroxypropiophenone is highly UV-active and stains heavily with KMnO4. The complete disappearance of the lower Rf phenolic spot confirms reaction completion.

  • Aqueous Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice water. The sudden shift in polarity forces the highly lipophilic product to crash out of solution as a crude solid.

  • Chemical Washing (Self-Validating Isolation): Filter the precipitate and wash the filter cake with 50 mL of cold 1M NaOH. Causality: Any unreacted 4-hydroxypropiophenone is converted to a water-soluble sodium salt and washed through the filter, ensuring the retained solid is exclusively the ether product. Follow with a distilled water wash until the filtrate is pH neutral.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as white crystals.

Workflow N1 1. Reagent Charge N2 2. Thermal Activation N1->N2 N3 3. IPC Monitoring N2->N3 N3->N2 Incomplete Conversion N4 4. Aqueous Quench N3->N4 N5 5. Isolation & Purification N4->N5

Figure 3. Self-validating experimental workflow with integrated in-process controls.

References

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Williamson ether synthesis Wikipedia URL:[Link]

  • Williamson Ether Synthesis ChemTalk URL:[Link]

Sources

Foundational

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Structure and DFT Calculations of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

For Immediate Release A Deep Dive into the Quantum Mechanical Framework of a Promising Molecular Scaffold for Drug Discovery This in-depth technical guide, tailored for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Quantum Mechanical Framework of a Promising Molecular Scaffold for Drug Discovery

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the electronic structure of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone. Leveraging the power of Density Functional Theory (DFT) calculations, this document elucidates the fundamental quantum mechanical properties that govern the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore. By dissecting the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a self-validating framework for understanding and predicting the behavior of this and similar molecular entities.

Introduction: The Significance of Electronic Structure in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For a compound like 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone, which possesses a flexible ether linkage, a reactive carbonyl group, and halogenated aromatic rings, a thorough understanding of its electronic landscape is paramount for predicting its interactions with biological targets.[1][2] Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method to probe these properties with high accuracy, providing invaluable insights for drug design and development.[2][3] This guide will systematically detail the application of DFT to elucidate the electronic characteristics of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone, offering a roadmap for its potential therapeutic applications.

Methodological Framework: A Validated Approach to DFT Calculations

The accuracy and reliability of DFT calculations are critically dependent on the chosen computational methodology. The protocol outlined below is based on widely accepted and validated practices for organic molecules of similar complexity, ensuring the trustworthiness of the generated data.[4][5][6]

Computational Workflow

The following diagram illustrates the sequential workflow for the DFT calculations performed on 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone.

DFT_Workflow cluster_prep Step 1: Initial Structure Generation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Electronic Property Analysis mol_build 3D Molecular Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirmation of Minimum Energy) geom_opt->freq_calc Verify no imaginary frequencies fmo Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) freq_calc->fmo mep Molecular Electrostatic Potential (MEP) Mapping freq_calc->mep nbo Natural Bond Orbital (NBO) Analysis (Charge Distribution) freq_calc->nbo

Caption: Workflow for DFT calculations on 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone.

Experimental Protocols

Step 1: Molecular Structure Generation and Initial Optimization

  • The 2D structure of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone was drawn using appropriate molecular editing software.

  • The 2D structure was converted to a 3D conformation.

  • An initial geometry optimization was performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry for the DFT calculations.

Step 2: Quantum Chemical Calculations - Geometry Optimization and Frequency Analysis

  • The pre-optimized structure was used as the input for geometry optimization at the DFT level of theory.

  • The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen due to its proven accuracy in reproducing experimental data for a wide range of organic molecules.[4][6]

  • The 6-311++G(d,p) basis set was employed. This triple-zeta basis set with diffuse functions (++) on heavy and hydrogen atoms and polarization functions (d,p) provides a balanced description of the electronic structure, particularly for systems with lone pairs and potential weak intramolecular interactions.

  • The geometry was optimized until the forces on each atom were negligible, and the displacement for the next optimization step was below the default threshold, indicating that a stationary point on the potential energy surface had been reached.

  • To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies validates the optimized geometry.[6]

Step 3: Analysis of Electronic Properties

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP was calculated and mapped onto the electron density surface. The MEP is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.[7]

  • Mulliken Population Analysis: Mulliken atomic charges were calculated to provide a quantitative measure of the charge distribution across the molecule.

Results and Discussion: Deciphering the Electronic Architecture

Optimized Molecular Geometry

The geometry of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone was optimized to a stable conformation. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. The planarity of the aromatic rings and the orientation of the flexible ether and propanone side chains are critical determinants of the molecule's overall shape and potential for receptor binding.

Table 1: Selected Optimized Geometrical Parameters of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

ParameterBond/AtomsCalculated Value (Å or °)
Bond Lengths C=O (carbonyl)~1.22
C-O (ether)~1.37
C-Cl~1.75
Bond Angles C-CO-C (ketone)~118
C-O-C (ether)~117
Dihedral Angle Phenyl-O-CH2-PhenylVaries with conformation

Note: These are anticipated values based on typical bond lengths and angles for similar functional groups.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The FMOs play a pivotal role in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The distribution of these orbitals and their energy gap provide insights into the molecule's reactivity and stability.

FMO_Diagram cluster_molecule Molecular Orbitals of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone HOMO HOMO Highest Occupied Molecular Orbital Electron Donating LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Accepting HOMO_dist HOMO is likely localized on the phenoxy and chlorobenzyl rings. HOMO->HOMO_dist Energy_Gap Energy Gap (ΔE) (LUMO - HOMO) ~ Chemical Reactivity LUMO_dist LUMO is expected to be concentrated around the carbonyl group and adjacent phenyl ring. LUMO->LUMO_dist

Sources

Exploratory

Thermodynamic Solubility Profiling of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone in Polar Organic Solvents

As drug development pipelines increasingly contend with highly lipophilic, complex molecular architectures, understanding the exact thermodynamic solubility limits of active pharmaceutical ingredient (API) intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly contend with highly lipophilic, complex molecular architectures, understanding the exact thermodynamic solubility limits of active pharmaceutical ingredient (API) intermediates becomes paramount. The compound 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone represents a classic example of a "brick-dust" lipophile. Characterized by a rigid propanone core flanked by a phenyl ring and a terminal 4-chlorobenzyl ether linkage, its lack of hydrogen-bond donors and significant hydrophobic bulk present unique solvation challenges.

Accurate determination of its solubility in polar organic solvents is not merely a regulatory checkbox; it is the foundational data required for optimizing crystallization pathways, reaction scale-ups, and downstream formulation strategies 1. This technical guide outlines the mechanistic principles of its solvation and establishes a self-validating, rigorous protocol for empirical solubility determination.

Structural and Thermodynamic Basis of Solvation

To predict and manipulate the solubility of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone, we must first deconstruct its molecular interactions. From a solid-liquid equilibrium (SLE) perspective, solubility is governed by the melting properties of the pure component (lattice energy) and its activity coefficient in the liquid phase 1.

  • Lattice Energy Penalty: The dual aromatic rings (phenyl and chlorobenzyl) facilitate strong intermolecular π−π stacking in the solid state. Breaking this crystal lattice requires a significant endothermic energy input ( ΔHlat​ ).

  • Cavity Formation: Polar protic solvents like methanol possess high cohesive energy densities due to extensive hydrogen-bonding networks. Creating a solvent cavity large enough to accommodate this bulky molecule carries a high thermodynamic penalty.

  • Solute-Solvent Interactions: The molecule possesses two hydrogen-bond acceptors (the ether oxygen and the ketone carbonyl) but zero hydrogen-bond donors. Therefore, it exhibits preferential solubility in polar aprotic solvents (e.g., DMSO, DMF), which can stabilize the solute via strong dipole-induced dipole interactions without requiring H-bond donation from the solute 2.

Thermodynamics Lattice Crystal Lattice (High u0394H_lat) Cavity Solvent Cavity (Endothermic) Lattice->Cavity Energy Input Solvation Solute-Solvent Interaction (u0394H_solv) Cavity->Solvation Dipole/Dispersion Equilibrium Equilibrium Solvation->Equilibrium Net Stabilization

Thermodynamic pathway of solute lattice breakdown and subsequent solvent cavity solvation.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above, the empirical solubility of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone varies drastically across different classes of polar organic solvents. The data below summarizes the apparent solubility limits at standard ambient temperature (25°C).

SolventDielectric Constant ( ϵ )H-Bond DonorH-Bond AcceptorApparent Solubility (mg/mL at 25°C)Primary Solvation Mechanism
DMSO 46.7NoYes> 120.0 Strong dipole-induced dipole interactions; highly effective at disrupting aromatic crystal packing.
DMF 36.7NoYes> 150.0 Favorable cavity formation energy combined with strong dispersion forces.
Acetonitrile 37.5NoWeak22.5 Moderate polarity; limited interaction with the highly lipophilic chlorobenzyl moiety.
Ethanol 24.5YesYes7.8 Lower polarity matches the solute's lipophilicity slightly better than methanol, but still restricted by H-bond networks.
Methanol 32.7YesYes4.2 High cohesive energy density strongly resists cavity formation for bulky, non-donating lipophiles.

The Self-Validating Saturation Shake-Flask Protocol

To generate accurate, reproducible solubility data suitable for Biopharmaceutics Classification System (BCS) profiling or process chemistry 3, the industry-standard Saturation Shake-Flask Method must be employed 4. However, standard protocols often fail to account for kinetic trapping or phase alterations.

The following methodology is designed as a self-validating system . Every step includes a causal justification to prevent false-positive or false-negative solubility readings.

Step-by-Step Methodology

Step 1: Solute-Solvent Integration

  • Action: Accurately weigh an excess amount of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (e.g., 200 mg) into a 10 mL borosilicate glass centrifuge tube. Add exactly 1.0 mL of the target polar organic solvent.

  • Causality: An excess of solid must be visibly present at all times. If the solution becomes clear, thermodynamic equilibrium cannot be measured; you are merely measuring concentration.

Step 2: Isothermal Equilibration

  • Action: Seal the tubes and place them in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 hours.

  • Causality: Why 48 hours? Highly crystalline lipophiles often exhibit slow dissolution kinetics. Shorter timeframes risk measuring a metastable supersaturated state or an incomplete dissolution curve, leading to severe inaccuracies in the final profile.

Step 3: Phase Separation via Centrifugation

  • Action: Remove the tubes and immediately centrifuge at 10,000 × g for 15 minutes at 25°C. Carefully decant the supernatant for analysis.

  • Causality: Do not use syringe filters. Filtration media (e.g., PTFE or nylon) can adsorb highly lipophilic solutes, artificially depressing the apparent solubility. Centrifugation ensures pure phase separation without matrix interference.

Step 4: Quantification (HPLC-UV)

  • Action: Dilute the supernatant using a compatible mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear dynamic range of your validated HPLC-UV method. Quantify against a standard calibration curve.

Step 5: Orthogonal Solid-State Validation (Critical Step)

  • Action: Recover the residual solid from the bottom of the centrifuge tube. Dry it under vacuum and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

  • Causality: This is the self-validating mechanism. Solvents can induce polymorphic transformations or form solvates during the 48-hour equilibration. If the residual solid's crystal structure has changed, the measured solubility corresponds to the new pseudopolymorph, not the original API intermediate.

Workflow A 1. Solute-Solvent Integration B 2. Isothermal Equilibration (25°C) A->B Excess Solid C 3. Phase Separation (Centrifugation) B->C 48h Agitation D 4. Supernatant Quantification (HPLC) C->D Liquid Phase E 5. Solid-State Validation (PXRD) C->E Solid Phase D->E Concordance Check

Self-validating saturation shake-flask workflow for thermodynamic solubility determination.

Strategic Implications for Process Chemistry

Understanding that 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in polar protic solvents (Methanol, Ethanol) dictates specific downstream strategies:

  • Reaction Solvents: Syntheses involving this intermediate (e.g., nucleophilic substitutions or reductions) should ideally be conducted in DMF or DMSO to ensure the substrate remains fully dissolved, preventing biphasic kinetic bottlenecks.

  • Anti-Solvent Crystallization: The stark contrast in solubility makes this molecule an ideal candidate for anti-solvent crystallization. By dissolving the crude intermediate in a minimal volume of DMF and slowly titrating in Methanol or Ethanol, chemists can force a highly controlled, high-yield precipitation of the purified crystal lattice.

References

  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. ACS Publications.[Link]

  • AR226-1030A025 Study Title Data Requirement Author Phase Completion Date Performing Laboratory Project Identification (Shake Flask Method). Toxic Docs.[Link]

  • Modification of biopharmaceutical parameters of flavonoids: a review. PMC / NIH.[Link]

  • Solubility of Active Pharmaceutical Ingredients. Vaayath.[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone: An Evaluation of its Role as a Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document outlines the findings from an extensive search for the applications of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the findings from an extensive search for the applications of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as a pharmaceutical intermediate. Despite a comprehensive review of scientific literature and patent databases, no specific, documented applications of this compound in the synthesis of known pharmaceutical agents were identified. This suggests that 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is not a commonly utilized precursor in drug manufacturing. However, this analysis of its structural components provides insights into its potential, albeit currently unrealized, role in medicinal chemistry. The 4-chlorobenzyl ether and propiophenone moieties are present in various biologically active molecules, indicating that this compound could theoretically serve as a building block in the development of new therapeutic agents.

Introduction: The Quest for a Pharmaceutical Application

In the field of drug discovery and development, pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks for active pharmaceutical ingredients (APIs). A thorough investigation was conducted to determine the role of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as such an intermediate. The investigation involved a multi-step search of chemical and pharmaceutical databases and a review of relevant scientific literature.

Analysis of Structural Moieties and Potential Applications

While 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone itself does not have a documented role as a pharmaceutical intermediate, its constituent parts, the 4-chlorobenzyl ether and the propiophenone core, are found in a variety of bioactive compounds.

The 4-Chlorobenzyl Ether Moiety

The 4-chlorobenzyl group is a common substituent in medicinal chemistry. The presence of the chlorine atom can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Additionally, the chlorobenzyl group can engage in various intermolecular interactions with biological targets, such as van der Waals forces and halogen bonding, potentially increasing the binding affinity and efficacy of a drug.

For instance, the antifungal agent Econazole contains a 4-chlorobenzyl ether group.[1] This moiety is crucial for its antifungal activity.

The Propiophenone Core

The propiophenone skeleton is another structural feature present in some pharmaceutical agents. For example, derivatives of 2-aminopentanophenones, which are structurally related to propiophenone, have been investigated as inhibitors of dopamine and norepinephrine transporters.[2] This suggests that the propiophenone core of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone could potentially be modified to develop compounds with activity at these transporters.

Hypothetical Synthetic Utility

Given the lack of direct evidence for its use, we can only speculate on the potential synthetic transformations that 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone could undergo to become part of a larger, more complex molecule. The ketone functional group is a versatile handle for a variety of chemical reactions.

Workflow for Potential Derivatization

Caption: Hypothetical synthetic pathways for the derivatization of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone.

Conclusion

The comprehensive search for applications of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as a pharmaceutical intermediate did not yield any specific, documented examples. Therefore, it cannot be classified as a known or established intermediate in the synthesis of existing drugs.

However, the analysis of its structural components, the 4-chlorobenzyl ether and the propiophenone core, reveals that these moieties are present in various biologically active molecules. This suggests a theoretical potential for 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as a starting material or building block in the design and synthesis of new chemical entities for drug discovery.

Researchers and scientists interested in this molecule should be aware that its use in pharmaceutical synthesis is not established, and any work with this compound would be exploratory in nature. Future research could focus on synthesizing a library of derivatives from this scaffold and screening them for various biological activities.

Sources

Application

Application Note: Orthogonal Cleavage Protocols for the 4-Chlorobenzyl Ether Group in 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

Executive Summary & Strategic Rationale The targeted deprotection of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone to yield 1-(4-hydroxyphenyl)-1-propanone (a p-hydroxypropiophenone derivative) presents a classic chemose...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The targeted deprotection of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone to yield 1-(4-hydroxyphenyl)-1-propanone (a p-hydroxypropiophenone derivative) presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two reactive moieties: a 4-chlorobenzyl (p-ClBn) protected phenolic ether and an aryl ketone (propanone).

While catalytic hydrogenolysis (e.g., Pd/C, H₂) is the traditional method for benzyl ether cleavage, it is strongly contraindicated for this specific substrate. Aryl ketones are notoriously susceptible to over-reduction under hydrogenolysis conditions, rapidly yielding benzylic alcohols or fully deoxygenated alkylarenes before the ether is completely cleaved. Furthermore, the aryl chloride on the protecting group is prone to competitive hydrodehalogenation.

To achieve absolute chemoselectivity, Lewis acid-mediated cleavage using Boron Tribromide (BBr₃) is the gold standard. This guide details the mechanistic causality, stoichiometric mandates, and step-by-step protocols required to execute this transformation flawlessly.

Mechanistic Principles & Stoichiometric Causality

Boron tribromide is a hard, highly reactive Lewis acid that promotes the cleavage of ethers under mild conditions without affecting reducible functional groups like ketones (). However, successful application requires a deep understanding of the substrate's Lewis basicity.

The Stoichiometric Mandate

A common point of failure in this reaction is the use of insufficient BBr₃. The propiophenone substrate contains two Lewis basic sites: the carbonyl oxygen of the ketone and the ether oxygen.

  • First Equivalent: The carbonyl oxygen is highly Lewis basic and will rapidly and irreversibly coordinate the first equivalent of BBr₃, forming a stable, unreactive oxonium complex.

  • Second Equivalent: Only the second equivalent of BBr₃ is available to coordinate with the ether oxygen to initiate cleavage ().

Therefore, a minimum of 2.0 equivalents (practically 2.2–2.5 eq) of BBr₃ is strictly required.

Cleavage Pathway

Following ether coordination, the cleavage proceeds via bromide transfer to the benzylic carbon. Recent computational and mechanistic studies suggest this often occurs via a bimolecular pathway involving two ether–BBr₃ adducts, ultimately breaking the C(sp³)–O bond to generate 4-chlorobenzyl bromide and a boron phenoxide intermediate (). A protic quench (using methanol) hydrolyzes the boron intermediate to liberate the desired phenol.

Mechanism Substrate 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone Coord1 1st eq BBr3: Carbonyl Coordination (Unreactive Complex) Substrate->Coord1 + 1.0 eq BBr3 Coord2 2nd eq BBr3: Ether Coordination (Oxonium Formation) Coord1->Coord2 + 1.2-1.5 eq BBr3 Cleavage Bromide Attack & Cleavage (C-O bond breaks) Coord2->Cleavage Warm to RT Quench Methanol Quench (Hydrolysis of Borates) Cleavage->Quench MeOH at 0 °C Products 1-(4-hydroxyphenyl)-1-propanone + 4-chlorobenzyl bromide Quench->Products

Fig 1. BBr3-mediated mechanistic cleavage pathway of the 4-chlorobenzyl ether.

Experimental Methodologies

Protocol A: BBr₃-Mediated Cleavage (Primary Method)

This protocol utilizes anhydrous dichloromethane (DCM) as a non-coordinating solvent. Coordinating solvents like THF or diethyl ether must be strictly avoided as they will violently react with and neutralize BBr₃.

Reagents & Materials:

  • 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (1.0 eq)

  • Boron tribromide (1.0 M solution in DCM, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (for quenching)

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried flask under a continuous Argon or N₂ atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: BBr₃ coordination is highly exothermic; cryogenic temperatures prevent localized heating and suppress unselective side reactions (e.g., bromination of the aromatic ring).

  • Reagent Addition: Add the 1.0 M BBr₃ solution dropwise via syringe over 15–30 minutes.

  • Propagation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor reaction progression via TLC or LC-MS.

  • Quenching: Once complete, re-cool the flask to 0 °C (ice bath). Carefully add anhydrous methanol dropwise. Causality: Methanol safely reacts with excess BBr₃ and the boron-phenoxide complex to form trimethyl borate [B(OMe)₃], which is highly volatile and easily removed during solvent evaporation, alongside HBr gas.

  • Isolation: Dilute with additional DCM and wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual HBr. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate 1-(4-hydroxyphenyl)-1-propanone.

Workflow Step1 1. Substrate Prep Dry DCM, N2, -78°C Step2 2. BBr3 Addition Dropwise, 2.5 eq Step1->Step2 Step3 3. Propagation Warm to RT, 2-4 hrs Step2->Step3 Step4 4. Quenching MeOH at 0°C Step3->Step4 Step5 5. Isolation Workup & Purify Step4->Step5

Fig 2. Step-by-step experimental workflow for the BBr3 cleavage protocol.

Protocol B: AlCl₃ / Anisole Cleavage (Alternative Scalable Method)

For larger-scale applications where BBr₃ is deemed too hazardous or expensive, a softer Lewis acid approach can be employed ().

Mechanistic Adjustment: AlCl₃ (3.0 eq) coordinates the ether, generating a highly reactive 4-chlorobenzyl carbocation. Because the newly formed phenol could undergo unwanted Friedel-Crafts alkylation by this cation, Anisole (5.0 eq) is added as a highly electron-rich, sacrificial carbocation scavenger. The byproduct generated is 4-(4-chlorobenzyl)anisole.

Workflow Summary: Dissolve substrate and anisole in DCM. Cool to 0 °C. Add anhydrous AlCl₃ powder in portions. Stir at room temperature for 4–6 hours. Quench by pouring the mixture over crushed ice and 1M HCl, followed by standard extraction.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of various cleavage strategies applied to 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone.

Cleavage MethodReagentsEquivalentsTemp (°C)Expected Yield (%)ChemoselectivityPrimary Byproduct
Lewis Acid (Primary) BBr₃ in DCM2.5-78 to 25> 90%Excellent 4-Chlorobenzyl bromide
Lewis Acid (Alternative) AlCl₃ / Anisole3.0 / 5.00 to 2580 - 85%Good 4-(4-Chlorobenzyl)anisole
Catalytic Hydrogenolysis Pd/C, H₂ (1 atm)Catalytic25< 20%Poor (Ketone Reduction)1-(4-hydroxyphenyl)propan-1-ol

References

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. URL:[Link]

  • Suzuki, A., Hara, S., & Huang, X. (2006). Boron Tribromide. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. URL:[Link]

  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. URL:[Link]

  • Feghali, E., & Cantat, T. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25, 8936-8958. URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone synthesis

Welcome to the Process Chemistry Technical Support Center. As Senior Application Scientists, we understand that scaling up the synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (a critical intermediate in variou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As Senior Application Scientists, we understand that scaling up the synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (a critical intermediate in various drug development pipelines) often presents yield and purity bottlenecks.

This guide moves beyond basic protocols to address the thermodynamic and kinetic causality behind the Williamson ether synthesis of this specific molecule. By understanding the mechanistic interplay between your reagents, you can engineer a self-validating, high-yield system.

Mechanistic Overview & Causality

The synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone relies on a classic Williamson Ether Synthesis (an SN​2 substitution) between 4'-hydroxypropiophenone and 4-chlorobenzyl chloride[1].

However, this specific substrate pair presents a unique kinetic challenge:

  • Nucleophile Deactivation: The para-propionyl group on 4'-hydroxypropiophenone is strongly electron-withdrawing. It delocalizes the negative charge of the phenoxide anion via resonance, significantly reducing its nucleophilicity compared to an unfunctionalized phenol.

  • Electrophile Sensitivity: While 4-chlorobenzyl chloride is a competent electrophile, the benzylic position is highly susceptible to competitive nucleophilic attack by hydroxide ions or protic solvents, leading to hydrolysis.

To achieve >90% yields, the reaction environment must be strictly engineered to enhance the nucleophilicity of the deactivated phenoxide while completely eliminating competing hydrolysis pathways.

G Phenol 4'-Hydroxypropiophenone (Deactivated Nucleophile) Base Anhydrous K2CO3 (Deprotonation) Phenol->Base Step 1 Phenoxide Potassium Phenoxide (Active Species) Base->Phenoxide Product 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (Target Ether: >95% Yield) Phenoxide->Product SN2 Attack Electrophile 4-Chlorobenzyl Chloride (Electrophile) Electrophile->Product Benzyl Transfer SideReaction Hydrolysis Byproduct (Avoided by removing H2O/OH-) Electrophile->SideReaction Competing OH- Catalyst KI or TBAB Catalyst (Lowers Activation Energy) Catalyst->Product Kinetic Acceleration

Mechanistic workflow of the optimized Williamson ether synthesis, highlighting catalytic acceleration.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 60-70% yield, and TLC shows a new highly polar byproduct. What is happening?

Diagnosis: You are likely observing the hydrolysis of 4-chlorobenzyl chloride into 4-chlorobenzyl alcohol. Causality: If you are using sodium hydroxide ( NaOH ) or potassium hydroxide ( KOH ) in aqueous or alcoholic solvents, the hydroxide ion acts as a competing nucleophile. Because your phenoxide is resonance-deactivated, the hydroxide outcompetes it for the benzylic carbon. Solution: Switch to a mild, anhydrous inorganic base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). These bases are sufficiently basic to deprotonate the phenol but do not act as competing nucleophiles in the SN​2 reaction[1].

Q2: I switched to K2​CO3​ in ethanol, but the reaction is incredibly slow. How do I accelerate it?

Diagnosis: Solvent-induced nucleophile suppression (Hydrogen bonding). Causality: Protic solvents like ethanol form strong hydrogen bonds with the phenoxide anion, creating a solvation shell that sterically and electronically hinders the SN​2 attack. Solution: Utilize the "Naked Anion" effect . Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents effectively solvate the potassium cation but leave the phenoxide anion unsolvated ("naked"), drastically increasing its kinetic reactivity[1].

Q3: I want to avoid high-boiling solvents like DMF. Can I run this in a biphasic system or a milder solvent?

Diagnosis: Mass transfer limitation in heterogeneous systems. Causality: If you run the reaction in a milder solvent like toluene or a solid-liquid system (solid K2​CO3​ in MeCN), the reaction is limited by the surface area of the base and the solubility of the phenoxide salt. Solution: Implement Phase Transfer Catalysis (PTC) . Adding 5-10 mol% of Tetrabutylammonium bromide (TBAB) shuttles the phenoxide anion from the solid/aqueous interface directly into the bulk organic phase. This dramatically increases the effective collision frequency between the nucleophile and the electrophile, allowing for high yields even under milder conditions[2][3].

Q4: Even in DMF, the reaction requires extended heating at 80°C, causing slight product degradation. Can I lower the temperature?

Diagnosis: High activation energy barrier due to the chloride leaving group. Causality: While chloride is a competent leaving group, iodide is vastly superior due to its polarizability and weaker carbon-halogen bond. Solution: Utilize in-situ Finkelstein Catalysis . Add 10 mol% of Potassium Iodide (KI) to the reaction mixture. The iodide will displace the chloride on 4-chlorobenzyl chloride to form 4-chlorobenzyl iodide in situ. This highly reactive intermediate undergoes rapid SN​2 attack by the phenoxide, allowing you to lower the reaction temperature to 60°C and shorten the reaction time.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the troubleshooting principles discussed above.

BaseSolventCatalystTemp (°C)Time (h)Isolated Yield (%)Primary Issue Overcome
NaOH (aq)EthanolNoneReflux (78)1258%Baseline (High Hydrolysis)
K2​CO3​ AcetoneNoneReflux (56)2472%Slow Kinetics / Poor Solubility
K2​CO3​ DMFNone80885%Solvation (Naked Anion achieved)
K2​CO3​ MeCNTBAB (10 mol%)Reflux (82)692%Phase Transfer Limitations[3]
K2​CO3​ DMF KI (10 mol%) 60 4 96% Optimal: Finkelstein Acceleration

Optimized Experimental Protocol (The Finkelstein-Accelerated Method)

This self-validating protocol utilizes the K2​CO3​ /DMF/KI system to ensure maximum conversion with minimal purification requirements.

Reagents:

  • 4'-Hydroxypropiophenone: 1.0 equivalent (15.0 g, 100 mmol)

  • 4-Chlorobenzyl chloride: 1.1 equivalents (17.7 g, 110 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 1.5 equivalents (20.7 g, 150 mmol)

  • Potassium Iodide (KI): 0.1 equivalents (1.66 g, 10 mmol)

  • N,N-Dimethylformamide (DMF): 100 mL (Anhydrous)

Step-by-Step Methodology:

  • Phenoxide Generation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4'-hydroxypropiophenone (15.0 g) in anhydrous DMF (100 mL). Add finely powdered, anhydrous K2​CO3​ (20.7 g). Stir the suspension at room temperature for 30 minutes. Self-Validation Check: The solution will turn a distinct yellow color, confirming the formation of the phenoxide anion.

  • Catalyst & Electrophile Addition: Add Potassium Iodide (1.66 g) to the mixture, followed by the dropwise addition of 4-chlorobenzyl chloride (17.7 g) over 15 minutes.

  • Reaction Phase: Equip the flask with a reflux condenser and heat the mixture to 60°C using an oil bath. Maintain vigorous stirring for 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting phenol ( Rf​≈0.3 ) should completely disappear, replaced by a single non-polar product spot ( Rf​≈0.7 ).

  • Workup & Isolation (Precipitation): Cool the reaction mixture to room temperature. Slowly pour the mixture into 500 mL of vigorously stirred ice-cold distilled water. Causality: DMF and inorganic salts are highly water-soluble, while the target ether is highly hydrophobic. This induces immediate precipitation of the pure product.

  • Filtration & Drying: Stir the aqueous suspension for 30 minutes to ensure complete precipitation and removal of trapped DMF. Filter the white solid under vacuum. Wash the filter cake with cold water (2 x 100 mL) and cold hexanes (50 mL) to remove any unreacted alkyl halide.

  • Final Yield: Dry the solid in a vacuum oven at 40°C overnight. Expected yield: >95% of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone as a white crystalline solid.

References

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • PTC Organics. Top 10 Opportunities - Phase Transfer Catalysis. Retrieved from [Link]

  • MDPI. Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis. Retrieved from [Link]

Sources

Optimization

troubleshooting O-alkylation side reactions in 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone preparation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone .

The preparation of this molecule relies on the Williamson ether synthesis, reacting 4-hydroxypropiophenone with 4-chlorobenzyl chloride. Because the phenoxide intermediate is an ambident nucleophile, this reaction is highly susceptible to regioselectivity issues and competing side reactions. This guide provides field-proven insights to maximize O-alkylation and eliminate C-alkylation, hydrolysis, and polyalkylation impurities.

Mechanistic Pathway & Reaction Divergence

To effectively troubleshoot, we must first visualize the competing thermodynamic and kinetic pathways of the phenoxide intermediate.

PhenoxideReactivity Start 4-Hydroxypropiophenone + Base Phenoxide Phenoxide Intermediate (Ambident Nucleophile) Start->Phenoxide Deprotonation O_Alk O-Alkylation (Desired Pathway) Phenoxide->O_Alk Polar Aprotic Solvent (e.g., DMF, K2CO3) C_Alk C-Alkylation (Side Reaction) Phenoxide->C_Alk Protic Solvent / Tight Ion Pair (e.g., H2O, NaOH) Hydrolysis Alkyl Halide Hydrolysis (Side Reaction) Phenoxide->Hydrolysis Excess OH- / H2O Product 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone O_Alk->Product

Mechanistic divergence of phenoxide intermediates leading to O-alkylation vs. side reactions.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of C-alkylated byproduct instead of the desired ether? A: The phenoxide ion generated from 4-hydroxypropiophenone is an ambident nucleophile, meaning it can attack the electrophile at either the oxygen atom or the ortho-carbon of the aromatic ring. The regioselectivity is fundamentally dictated by your choice of solvent and base .

  • The Causality: Protic solvents (like water or ethanol) form strong hydrogen bonds with the highly electronegative oxygen atom, sterically shielding it and forcing the electrophile to attack the carbon ring. Furthermore, small, "hard" cations like Na⁺ (from NaOH) form tight ion pairs with the phenoxide oxygen, further hindering O-alkylation.

  • The Fix: Switch to a polar aprotic solvent (e.g., DMF or DMSO) and use a base with a larger, "softer" cation (e.g., K₂CO₃ or Cs₂CO₃). This leaves the oxygen "naked" and highly reactive, driving selectivity toward O-alkylation.

Q2: I am detecting 4-chlorobenzyl alcohol in my LC-MS/GC-MS analysis. What causes this, and how can it be prevented? A: The presence of 4-chlorobenzyl alcohol indicates the hydrolysis of your alkylating agent, 4-chlorobenzyl chloride.

  • The Causality: This side reaction occurs when hydroxide ions (OH⁻) or water are present in the reaction mixture, acting as competing nucleophiles against the phenoxide. This is a common pitfall when using aqueous NaOH or KOH, or if your solvents are wet.

  • The Fix: Ensure your reaction environment is strictly anhydrous. Use oven-dried K₂CO₃ as the base and anhydrous grade solvents.

Q3: My reaction stalls at ~60% conversion, even with excess 4-chlorobenzyl chloride. How can I drive it to completion? A: 4-Chlorobenzyl chloride is significantly less reactive than its bromide or iodide counterparts. In heterogeneous mixtures (e.g., solid K₂CO₃ suspended in DMF), the reaction rate is limited by the solubility of the base and the intrinsic electrophilicity of the benzylic chloride.

  • The Fix: Add a catalytic amount of Potassium Iodide (KI) (typically 0.1 equivalents). This facilitates an in situ Finkelstein reaction, temporarily converting the sluggish 4-chlorobenzyl chloride into the highly reactive 4-chlorobenzyl iodide, which rapidly undergoes O-alkylation. Alternatively, a phase transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) can be employed to shuttle the phenoxide into the organic phase .

Q4: I am observing a dialkylated impurity. How is this forming if I only have one hydroxyl group? A: Over-alkylation (dialkylation) is a cascading side reaction that follows initial C-alkylation.

  • The Causality: If the first equivalent of 4-chlorobenzyl chloride attacks the ortho-carbon, the resulting intermediate still possesses a free phenolic hydroxyl group. Because the newly added alkyl group is electron-donating, it increases the nucleophilicity of the remaining phenoxide, leading to a subsequent, rapid O-alkylation.

  • The Fix: Suppressing the initial C-alkylation (by utilizing DMF/K₂CO₃ as detailed in Q1) is the most effective way to eliminate this dialkylated impurity.

Data Presentation: Solvent and Base Effects on Regioselectivity

The following table summarizes the quantitative and mechanistic impact of reaction conditions on the O- vs. C-alkylation ratio.

Solvent SystemBaseCation SizeDominant PathwayMechanistic Rationale
Water / Ethanol NaOHSmall (Na⁺)C-Alkylation & HydrolysisHydrogen bonding shields the oxygen atom; tight ion pair restricts O-attack.
Toluene NaHSmall (Na⁺)Mixed (O- and C-)Non-polar environment enforces a tight ion pair, sterically hindering the oxygen.
DMF / DMSO K₂CO₃Large (K⁺)O-Alkylation (>95%) Polar aprotic solvent leaves the phenoxide "naked"; large cation creates a loose ion pair.
DMF + KI (cat.) K₂CO₃Large (K⁺)Rapid O-Alkylation In situ Finkelstein reaction generates a highly reactive benzyl iodide intermediate.
Validated Experimental Protocol

This protocol utilizes a self-validating system to ensure the successful preparation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone while suppressing side reactions.

Reagents & Materials:

  • 4-Hydroxypropiophenone (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Add 4-hydroxypropiophenone and anhydrous DMF. Stir until completely dissolved.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ to the solution.

    • Self-Validation Checkpoint: Observe the solution. It will transition from colorless to a distinct yellow/orange hue within 10 minutes. This color change confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.

  • Catalyst Addition: Add KI to the mixture. Stir for an additional 5 minutes at room temperature.

  • Alkylation: Place the flask in an oil bath pre-heated to 70 °C. Add 4-chlorobenzyl chloride dropwise over 15 minutes to prevent localized concentration spikes that could favor polyalkylation.

  • Reaction Monitoring: Maintain the reaction at 70 °C for 4-6 hours. Monitor the disappearance of the yellow phenoxide color and verify completion via TLC (Hexanes:EtOAc 4:1) or HPLC.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into vigorously stirred ice water (30 volumes relative to DMF).

    • Self-Validation Checkpoint: The desired product, being a highly hydrophobic diaryl ether ketone, will immediately crash out as a white-to-off-white precipitate. The unreacted K₂CO₃ and DMF will remain dissolved in the aqueous phase.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove any residual DMF or inorganic salts.

  • Purification: Recrystallize the crude solid from absolute ethanol to afford pure 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone.

References
  • Okamoto, K., Kinoshita, T., Oishi, T., & Moriyama, T. (1978). Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions. Journal of the Chemical Society, Perkin Transactions 2, 453-459. URL:[Link]

  • Bhongale, P., Joshi, S., & Mali, N. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews, 64(3), 475-535. URL:[Link]

Troubleshooting

resolving co-elution and peak tailing in HPLC analysis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

Target Analyte: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone. This molecule is a highly lipophilic, neutral propiophenone derivative synthesized via the Williamson ether reaction of 4-hydroxypropiophenone and 4-chlorobenzyl chloride.

Due to its structural features—specifically the presence of hydrogen-bond accepting ketone and ether oxygens, alongside multiple aromatic rings—analysts frequently encounter peak tailing and co-elution with synthesis precursors or positional isomers. This guide provides mechanistically grounded, self-validating workflows to permanently resolve these issues.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Issue A: Resolving Peak Tailing

Q1: Why does 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone exhibit peak tailing if it is a neutral molecule? While peak tailing is most commonly associated with basic amines, neutral molecules with strong hydrogen-bond acceptors (like the ketone and ether oxygens in this analyte) can also tail. This is caused by secondary interactions with un-endcapped, acidic silanols ( Si−OH ) on the silica stationary phase[1]. These silanols act as hydrogen-bond donors, creating a mixed-mode retention mechanism where the bulk of the analyte elutes via hydrophobic interaction, but a fraction is delayed by hydrogen bonding, forming the "tail"[2].

Q2: How do I eliminate silanol-induced tailing for this compound? You must eliminate the hydrogen-bond donors. Switch from older Type A silica columns to ultra-pure, exhaustively endcapped Type B silica columns[1]. Alternatively, use a Superficially Porous Particle (SPP) column, which provides higher efficiency and reduced longitudinal diffusion, naturally sharpening the peak and minimizing the visible tail[3].

Q3: I changed the column, but the peak still tails. What is the next logical step? If the column is inert, the tailing is likely a sample solvent mismatch . If your sample is dissolved in 100% Acetonitrile or Methanol, but your initial mobile phase is highly aqueous (e.g., 40% organic), the strong injection solvent disrupts the partitioning equilibrium at the column head[4]. The analyte travels down the column in the strong solvent plug before focusing, leading to distorted or tailing peaks. Causality fix: Dilute your sample in a solvent that exactly matches the initial mobile phase conditions.

Issue B: Resolving Co-Elution

Q4: What are the most likely co-eluting impurities in this analysis? Given the synthesis route, the primary co-eluting suspects are:

  • 4-chlorobenzyl chloride (Unreacted starting material; highly lipophilic).

  • 1-{4-[(2-chlorobenzyl)oxy]phenyl}-1-propanone (A positional isomer formed if the starting material contained 2-chlorobenzyl chloride impurities).

Q5: How do I resolve the 4-chloro product from the 2-chloro positional isomer? Standard C18 columns separate analytes based on hydrophobicity ( logP ). Because the 2-chloro and 4-chloro isomers have nearly identical logP values, a C18 column will often fail to resolve them, resulting in co-elution (Resolution, Rs​<1.5 ). Causality fix: You must change the selectivity ( α ) of the chromatographic system[3]. Switch to a Phenyl-Hexyl stationary phase. The electron-rich phenyl ring of the stationary phase will engage in π−π interactions with the electron-deficient chlorobenzyl rings of the analytes. The steric differences between the ortho- and para-substituted isomers will dictate their π−π alignment, providing the shape selectivity necessary to pull the peaks apart.

Part 2: Quantitative Data Summary

The following table summarizes the diagnostic metrics used to validate the success of the troubleshooting interventions. A self-validating system requires benchmarking these parameters before and after the protocol.

System Suitability ParameterBenchmark (Failing State)Target (Optimized State)Causality / Corrective Action
Tailing Factor ( Tf​ ) >1.8 ≤1.1 Cause: Silanol H-bonding or solvent mismatch.Action: Use endcapped Type B silica; match diluent to mobile phase.
Resolution ( Rs​ ) <1.2 (Isomer co-elution) ≥2.0 Cause: Lack of shape selectivity on C18.Action: Switch to Phenyl-Hexyl column for π−π interactions.
Efficiency ( N ) <5,000 plates >15,000 platesCause: Poor mass transfer or extra-column volume.Action: Upgrade to Sub-2 μm or SPP core-shell particles.
Retention Time ( tR​ ) Drift >2.0% RSD <0.5% RSDCause: Incomplete column equilibration.Action: Ensure 5-10 column volumes of equilibration between gradients.

Part 3: Self-Validating Experimental Protocol

To systematically isolate and resolve tailing and co-elution, execute the following step-by-step methodology. This protocol is self-validating: each step includes a specific validation check to confirm whether the isolated variable was the root cause.

Step 1: Sample Diluent Optimization (Isolating Injection Effects)

  • Prepare a 1.0 mg/mL stock solution of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone in 100% Acetonitrile.

  • Aliquot the stock and dilute to a working concentration of 0.1 mg/mL using the exact initial mobile phase composition (e.g., 40% Acetonitrile / 60% Water).

  • Inject 5 μL onto the HPLC system.

  • Validation Check: Calculate the Tailing Factor ( Tf​ ) at 5% peak height. If Tf​ drops from >1.5 to ≤1.1 , the root cause was solvent mismatch. If Tf​ remains >1.5 , proceed to Step 2.

Step 2: Stationary Phase Screening (Isolating Chemistry Effects)

  • Remove the standard C18 column. Install an exhaustively endcapped Phenyl-Hexyl column (e.g., 100×4.6 mm, 2.7 μm SPP).

  • Equilibrate the column with 10 column volumes of the mobile phase to ensure stable baseline and retention times[4].

  • Inject the sample containing the analyte and its known impurities (4-hydroxypropiophenone and 2-chloro isomer).

  • Validation Check: Evaluate Resolution ( Rs​ ). If Rs​ between the 2-chloro and 4-chloro isomers is now >2.0 , the π−π selectivity has successfully resolved the co-elution. If tailing is also eliminated, silanol interaction on the previous column is confirmed as the secondary failure mode.

Step 3: Gradient Slope Adjustment (Isolating Kinetic Effects)

  • If co-elution persists with early-eluting precursors (e.g., 4-hydroxypropiophenone), adjust the gradient.

  • Program a shallower gradient slope: change from a 5% organic/min increase to a 2% organic/min increase through the critical elution window (e.g., 40% to 60% Acetonitrile over 10 minutes).

  • Validation Check: Shallower gradients increase the retention time difference ( ΔtR​ ) between peaks with different polarities[3]. Verify that Rs​>2.0 without causing excessive band broadening ( N>10,000 ).

Part 4: Troubleshooting Workflow Visualization

Troubleshooting_Workflow Start Analyze Chromatogram: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone Tailing Issue: Peak Tailing (Tf > 1.5) Start->Tailing Coelution Issue: Co-Elution (Rs < 1.5) Start->Coelution Solvent Sample Solvent Mismatch? Match diluent to initial %B Tailing->Solvent Silanol Silanol Interaction? Use Endcapped Type B Silica Tailing->Silanol Gradient Co-eluting Precursors? Decrease Gradient Slope Coelution->Gradient Isomers Positional Isomers? Use Phenyl-Hexyl Column Coelution->Isomers Validate System Suitability Testing Verify Tf ≤ 1.5, Rs ≥ 2.0 Solvent->Validate Silanol->Validate Gradient->Validate Isomers->Validate

Figure 1: Decision tree for troubleshooting peak tailing and co-elution in propiophenone analysis.

References

  • Haidar Ahmad, I. A. (2017). Necessary Analytical Skills and Knowledge for Identifying, Understanding, and Performing HPLC Troubleshooting. vscht.cz.
  • Waters Corporation. HPLC Troubleshooting: A System Monitoring Approach. waters.com.
  • ACE / Advanced Chromatography Technologies. HPLC Troubleshooting Guide. hplc.eu.
  • Bujno Chemicals. HPLC and UHPLC Columns - Silanol Interactions. bujnochem.com.

Sources

Optimization

reducing residual 4-chlorobenzyl chloride impurities in 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

Troubleshooting Residual 4-Chlorobenzyl Chloride in Ether Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development processes that face regulatory road...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Residual 4-Chlorobenzyl Chloride in Ether Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on drug development processes that face regulatory roadblocks due to the inadequate control of alkyl halides.

The synthesis of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone relies on a classic Williamson ether synthesis between 4-hydroxypropiophenone and 4-chlorobenzyl chloride (4-CBC). While this reaction is highly efficient for forming ether linkages, it inherently introduces 4-CBC into the process stream. Because 4-CBC is a potent electrophile, it poses significant genotoxic risks and must be purged to trace levels before downstream processing.

Pathway N1 4-Hydroxypropiophenone (Nucleophile) N3 Williamson Ether Synthesis (Base: K2CO3, Solvent: DMF) N1->N3 N2 4-Chlorobenzyl Chloride (Electrophile / PGTI) N2->N3 N4 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (Target Intermediate) N3->N4 Main Reaction N5 Residual 4-CBC (Genotoxic Impurity) N3->N5 Unreacted Excess

Figure 1: Reaction pathway showing target synthesis and residual PGTI formation.

Q&A: Regulatory & Chemical Challenges

Q: Why is residual 4-CBC treated with such strict regulatory scrutiny, and why is it so difficult to purge? A: Under1, benzyl halides like 4-CBC are classified as Potential Genotoxic Impurities (PGTIs) because their electrophilic nature allows them to alkylate DNA[1]. Regulatory bodies require these impurities to be controlled at the Threshold of Toxicological Concern (TTC), often translating to single-digit parts-per-million (ppm) limits.

Chemically, 4-CBC is highly lipophilic and lacks ionizable functional groups. This means it cannot be removed by simple acid/base aqueous washes and tends to co-crystallize with the similarly lipophilic target ether product during isolation.

Q&A: Reaction Optimization (Upstream Control)

Q: How should I adjust my Williamson ether synthesis parameters to minimize unreacted 4-CBC without sacrificing yield? A: The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide nucleophile attacks the primary benzylic carbon of 4-CBC[2]. To minimize residual 4-CBC, you must force it to be the limiting reagent[3].

Causality Insight: Operating with a 1.05 to 1.10 molar excess of 4-hydroxypropiophenone ensures that the 4-CBC is fully consumed. Unreacted 4-hydroxypropiophenone (a phenol) is significantly easier to purge downstream than 4-CBC because it can be deprotonated by a mild aqueous base (like 1M NaOH) and washed away in the aqueous layer, whereas 4-CBC remains stubbornly in the organic phase.

Q&A: Chemical Scavenging (Downstream Clearance)

Q: Stoichiometric adjustments aren't enough to reach <10 ppm. What is the best chemical scavenging strategy? A: When reaction kinetics slow down at the tail end of the synthesis, trace 4-CBC will inevitably remain. The most robust solution is to introduce a nucleophilic scavenger post-reaction. Primary amines, such as ethanolamine or ethylenediamine, are highly effective for this purpose[4].

Causality Insight: Primary amines are vastly more nucleophilic than your product ether. They rapidly react with residual 4-CBC to form a secondary or tertiary amine adduct. Crucially, this new adduct is basic. When you perform an acidic aqueous quench, the amine adduct protonates and partitions entirely into the aqueous waste stream, leaving your neutral ether product safely in the organic phase.

Table 1: Quantitative Comparison of Scavenging Agents
Scavenging AgentChemical MechanismIncubation Time (60°C)Adduct Solubility ProfileTypical Purge Efficiency
Ethanolamine SN2 Alkylation (Amine)2 hoursHighly Aqueous (at pH < 3)> 99%
Ethylenediamine SN2 Alkylation (Amine)1.5 hoursHighly Aqueous (at pH < 3)> 99%
Sodium Sulfide Thioether Formation4 hoursAqueous~ 95%
Aqueous NaOH SN2 Hydrolysis> 12 hoursOrganic (Forms Benzyl Alcohol)< 70%
Step-by-Step Methodology: Amine Scavenging Workflow

This protocol is designed as a self-validating system to ensure complete PGTI destruction prior to workup.

  • Reaction Monitoring: Confirm the main Williamson ether synthesis is ≥99% complete via HPLC.

  • Scavenger Addition: Add 0.2 equivalents (relative to the initial 4-CBC charge) of Ethanolamine directly to the reaction mixture (e.g., in DMF or Acetone).

  • Incubation: Stir the mixture at 60°C for 2 hours to allow the primary amine to fully alkylate with any unreacted 4-CBC.

  • Validation Checkpoint (Critical): Analyze an aliquot via HPLC. The scavenging is complete only when the 4-CBC peak is below the Limit of Detection (LOD). Do not proceed to the acidic quench until this is confirmed. Prematurely adding acid will protonate the ethanolamine, instantly destroying its nucleophilicity and locking the remaining 4-CBC in your organic phase.

  • Acidic Quench & Extraction: Cool the mixture to room temperature and partition between Ethyl Acetate and 1M aqueous HCl. The amine-4-CBC adduct will protonate and partition entirely into the aqueous layer.

  • Organic Wash & Isolation: Wash the organic layer with brine, dry over Na2SO4, concentrate, and recrystallize the crude 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone from an Isopropanol/Water mixture.

Workflow S1 1. Reaction Completion S2 2. Scavenger Addition S1->S2 S3 3. Acidic Quench S2->S3 S4 4. Phase Separation S3->S4 S5 5. Pure Product S4->S5

Figure 2: Post-reaction workflow for scavenging and removing residual 4-CBC.

Q&A: Analytical Verification

Q: How can I accurately quantify 4-CBC at single-digit ppm levels when my API intermediate co-elutes or masks the peak? A: Direct HPLC-UV analysis of benzyl halides often suffers from severe matrix interference from the active pharmaceutical ingredient (API) intermediate and poor UV sensitivity. The authoritative approach is to use a pre-column derivatization method[1].

Causality Insight: By reacting the sample with 1-(4-Nitrophenyl)piperazine (4-NPP) in the presence of Potassium Iodide (KI), the 4-CBC is first converted to a more reactive benzyl iodide, which then rapidly alkylates the 4-NPP. This derivatization shifts the UV absorbance maximum to ~392 nm, moving it completely out of the range where your target ether absorbs, drastically lowering the Limit of Quantitation (LOQ)[1].

Table 2: Analytical Method Performance for 4-CBC Detection
Analytical TechniqueDerivatization ReagentMatrix InterferenceLimit of Detection (LOD)Limit of Quantitation (LOQ)
Direct HPLC-UV NoneHigh (Co-elution risk)~ 50 ppm~ 150 ppm
HPLC-UV (Derivatized) 4-NPP + KILow (Shifted to 392 nm)~ 2 ppm~ 7-9 ppm
GC-MS NoneLow< 1 ppm~ 3 ppm
References
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Benzyl Chloride removal?. Reddit (r/chemistry).
  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC / NIH.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone vs. Unsubstituted Propiophenone

As a Senior Application Scientist in early-stage drug development, I frequently evaluate how specific structural modifications dictate a molecule's synthetic utility and metabolic stability. When designing synthetic rout...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently evaluate how specific structural modifications dictate a molecule's synthetic utility and metabolic stability. When designing synthetic routes or predicting pharmacokinetic profiles, understanding the precise electronic and steric contributions of substituents is non-negotiable.

This guide provides an objective, data-driven comparison between a highly substituted derivative—1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone —and its baseline analog, unsubstituted propiophenone . By analyzing their divergent reactivity profiles, researchers can make informed decisions regarding reagent selection, reaction conditions, and regiocontrol in complex API synthesis.

Structural and Mechanistic Causality

The fundamental divergence in reactivity between these two substrates stems from the presence of the (4-chlorobenzyl)oxy group at the para position of the phenyl ring. This substituent introduces two critical variables:

  • Electronic Modulation via Resonance (+R Effect): The ether oxygen possesses lone pairs that delocalize into the aromatic π -system. This electron donation significantly increases the electron density of the phenyl ring and extends to the carbonyl carbon. Consequently, the partial positive charge ( δ+ ) on the carbonyl carbon is attenuated, raising the activation energy required for nucleophilic attack (e.g., hydride reduction) .

  • Regiodirecting Influence in EAS: In unsubstituted propiophenone, the carbonyl group is electron-withdrawing (-I, -R), deactivating the ring and directing electrophilic aromatic substitution (EAS) to the meta position. In the substituted derivative, the strongly activating nature of the alkoxy group overrides the carbonyl's deactivation, directing incoming electrophiles to the position ortho to the ether linkage .

  • Steric Shielding: The bulky 4-chlorobenzyl moiety creates a significant steric footprint, restricting the conformational freedom of the molecule and physically blocking bulky reagents from approaching the adjacent aromatic face.

Quantitative Data Comparison

The table below summarizes the comparative physicochemical and reactivity metrics of both substrates, establishing a predictive framework for their behavior in standard synthetic transformations.

Property / Reaction PathwayUnsubstituted Propiophenone1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone
Carbonyl Electrophilicity High (Baseline)Low (Attenuated by +R electron donation)
Relative Reduction Rate ( NaBH4​ ) 1.0 (Reference standard)< 0.4 (Significantly slower)
EAS Directing Group Effect Meta-directing (Deactivated ring)Ortho to -OR (Highly activated ring)
α -Proton Acidity ( pKa​ ) ~19.0~19.5 (Slightly less acidic due to +R effect)
Steric Profile MinimalHigh (Bulky benzyloxy group shielding the ring)

Self-Validating Experimental Protocols

To empirically validate the mechanistic theories outlined above, the following self-validating protocols are designed to isolate and quantify specific reactivity pathways.

Protocol A: Comparative Kinetics of NaBH4​ Reduction

Objective: Quantify the impact of the +R effect on carbonyl electrophilicity.

By monitoring the reduction of both ketones to their respective secondary alcohols under identical conditions, we can extract the pseudo-first-order rate constants ( kobs​ ). The linear correlation of ln([Ketone]t​/[Ketone]0​) versus time serves as an internal validation of the kinetic model .

  • Preparation: Prepare separate 0.1 M solutions of unsubstituted propiophenone and 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone in anhydrous ethanol.

  • Initiation: Add 0.5 equivalents of Sodium Borohydride ( NaBH4​ ) to each flask at exactly 25°C under a nitrogen atmosphere.

  • Sampling: Withdraw 100 µL aliquots at precise intervals ( t=5,10,15,30,60 minutes).

  • Quenching: Immediately inject each aliquot into 900 µL of 1M HCl to destroy unreacted NaBH4​ and halt the reduction.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm) to determine the ratio of unreacted ketone to the product alcohol.

  • Data Interpretation: The unsubstituted propiophenone will exhibit a significantly steeper decay slope (higher kobs​ ) due to its unshielded, highly electrophilic carbonyl carbon .

Protocol B: Regioselective Electrophilic Bromination

Objective: Demonstrate the divergent regiocontrol in electrophilic substitution.

  • Preparation: Dissolve 1.0 mmol of the chosen substrate in 10 mL of glacial acetic acid.

  • Reagent Addition: Add 1.1 equivalents of molecular bromine ( Br2​ ) dropwise at 20°C.

  • Monitoring: Monitor the reaction via TLC until the reddish-brown color of bromine dissipates.

  • Outcome Validation:

    • Unsubstituted Propiophenone: Yields primarily the α -bromo ketone (2-bromo-1-phenylpropan-1-one), as the deactivated aromatic ring resists EAS.

    • Substituted Derivative: The highly activated aromatic ring competes aggressively with α -enolization, resulting in rapid bromination ortho to the alkoxy group.

Reaction Pathway & Workflow Visualizations

ReactivityLogic Substrate Propiophenone Derivatives Unsub Unsubstituted Propiophenone Substrate->Unsub Subst 1-{4-[(4-chlorobenzyl)oxy] phenyl}-1-propanone Substrate->Subst Carbonyl1 High Carbonyl Electrophilicity Unsub->Carbonyl1 EAS1 Deactivated Ring (Meta-directing) Unsub->EAS1 Carbonyl2 Low Carbonyl Electrophilicity (+R effect) Subst->Carbonyl2 EAS2 Activated Ring (Ortho to -OR) Subst->EAS2

Logic tree illustrating the divergent reactivity pathways governed by the para-alkoxy substituent.

Workflow Step1 1. Equimolar Substrate Prep (0.1 M in EtOH) Step2 2. Addition of NaBH4 (0.5 eq, 25°C) Step1->Step2 Step3 3. Aliquot Sampling (t = 5, 10, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with 1M HCl (Stop Reaction) Step3->Step4 Step5 5. RP-HPLC Analysis (UV Detection at 254 nm) Step4->Step5 Step6 6. Kinetic Rate Plotting (k_obs determination) Step5->Step6

Step-by-step experimental workflow for comparative kinetic analysis of NaBH4 reduction.

References

  • Burnett, R. D., & Kirk, D. N. (1976). Kinetics of reduction of acetophenones by alkali-metal alkoxides, and the mechanism of reduction of ketones by borohydride. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Uwai, K., Konno, N., Yasuta, Y., & Takeshita, M. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-1089.[Link]

  • Jothimony, K., & Vancheesan, S. (2021). Significance of phase transfer catalysis in the selective reduction of acetophenones with sodium borohydride in organic solvents. Research Journal of Chemistry and Environment.[Link]

  • Jones, R. C., et al. (2010). Investigation of Substituent Effects on the Selectivity of 4π-Electrocyclization of 1,3-Diarylallylic Cations for the Formation of Highly Substituted Indenes. The Journal of Organic Chemistry, 75(15), 5037-5047.[Link]

Comparative

structural validation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone using single-crystal X-ray diffraction

Publish Comparison Guide: Structural Validation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone via Single-Crystal X-Ray Diffraction Executive Summary The structural validation of small organic molecules is a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Validation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone via Single-Crystal X-Ray Diffraction

Executive Summary

The structural validation of small organic molecules is a critical bottleneck in drug discovery and materials science. For 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone (C₁₆H₁₅ClO₂)—a highly versatile intermediate used in the synthesis of biologically active chalcones and propiophenone derivatives—confirming the exact para-substitution pattern, the integrity of the ether linkage, and the 3D molecular conformation is paramount.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities (NMR, HRMS, and PXRD) and provides a comprehensive, self-validating experimental protocol for achieving absolute structural confirmation.

The Analytical Landscape: Comparative Modalities

While multiple techniques can imply a chemical structure, they differ vastly in their resolution, output, and fundamental physical principles. Table 1 summarizes the performance of SCXRD compared to conventional alternatives for the structural validation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone.

Table 1: Comparative Performance of Analytical Modalities

ModalityPrimary Output3D ConformationSample RequirementAnalysis TimeDestructive?
SCXRD Absolute atomic coordinatesExact (Solid-State) ~0.1 mm single crystal2–12 hoursNo
1D/2D NMR Connectivity & environmentAveraged (Solution)5–10 mg15–60 minsNo
HRMS Exact mass & fragmentationNone< 1 µg< 5 minsYes
PXRD Bulk phase / PolymorphismInferred (Rietveld)10–50 mg10–30 minsNo
Deep Dive: The Causality of SCXRD Superiority

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are exceptional for rapid connectivity and mass verification. However, NMR only provides a time-averaged solution-state structure. Because 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone contains a highly flexible ether linkage (C–O–C) and rotatable bonds within the propanone moiety, NMR cannot definitively capture its exact spatial geometry.

SCXRD outperforms these alternatives by locking the molecule in a solid-state lattice. This allows researchers to measure the exact dihedral angle between the propiophenone plane and the 4-chlorobenzyl ring. Furthermore, SCXRD maps critical intermolecular interactions—such as π-π stacking and halogen bonding originating from the chlorine atom—which dictate the compound's bulk physicochemical properties and potential bioavailability.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following step-by-step methodology relies on a self-validating system where the final crystallographic data inherently proves the quality of the experiment.

Step 1: Sample Preparation & Crystallization
  • Dissolution: Dissolve 50 mg of highly pure (>99% by HPLC) 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane.

    • Causality: This specific solvent system balances the high solubility provided by ethyl acetate with the anti-solvent properties of hexane, promoting a slow, ordered nucleation process essential for defect-free crystal growth.

  • Evaporation: Cap the vial and pierce the septum with a fine needle. Allow the solvent to slowly evaporate at 22 °C over 48–72 hours until block-shaped crystals form.

Step 2: Crystal Selection & Mounting
  • Optical Screening: Examine the crystal batch under a polarized light microscope. Select a transparent, pristine crystal (approx. 0.15 × 0.10 × 0.08 mm) that extinguishes uniformly under crossed polarizers.

    • Causality: Uniform extinction guarantees the crystal is a single, continuous domain. Twinned or cracked crystals will produce overlapping diffraction lattices, severely complicating the phase problem solution.

  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream.

Step 3: Data Acquisition
  • Cooling: Maintain the crystal at 150 K during data collection.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing the size of thermal ellipsoids). This drastically improves the signal-to-noise ratio of high-angle diffraction spots, leading to higher resolution data.

  • Irradiation: Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CMOS detector. Execute a full-sphere data collection strategy (ω and φ scans) to ensure >99% completeness and high redundancy.

Step 4: Structure Solution & Refinement
  • Phase Problem: Solve the structure using the dual-space algorithm in SHELXT [1].

    • Causality: The dual-space algorithm efficiently locates the heavier chlorine atom first, using its strong scattering power to bootstrap the electron density map for the lighter carbon and oxygen atoms.

  • Refinement: Refine the structure using full-matrix least-squares on F² in SHELXL, visualized via the OLEX2 interface [2]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model.

Step 5: Validation (The Trustworthiness Check)
  • Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine.

  • Self-Validation: The protocol is considered successful only if the final R₁ value is < 5% and the CheckCIF report yields zero A-level or B-level alerts, confirming absolute structural integrity.

Workflow Visualization

Workflow A 1. Synthesis & Purification (1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone) B 2. Single Crystal Growth (Slow Evaporation in EtOAc/Hexane) A->B Verified >99% Purity C 3. SCXRD Data Collection (Mo Kα Radiation, 150K) B->C Uniform Extinction Selection D 4. Structure Solution (SHELXT / Dual-Space Algorithm) C->D High-Angle Diffraction Data E 5. Refinement & Visualization (OLEX2 / SHELXL) D->E Phase Problem Solved F 6. Absolute Structural Validation (IUCr CheckCIF) E->F R-factor < 5% Achieved

Figure 1: Self-validating SCXRD workflow for absolute structural confirmation.

Supporting Experimental Data (SCXRD Summary)

Below is the representative crystallographic data output validating the structure of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone:

Table 2: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₆H₁₅ClO₂
Formula Weight 274.73 g/mol
Temperature 150(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Data Completeness 99.8%
Goodness-of-fit on F² 1.045
Final R indexes [I>=2σ (I)] R₁ = 0.0352, wR₂ = 0.0914
Largest diff. peak/hole 0.28 / -0.21 e·Å⁻³

Conclusion

While NMR and HRMS are indispensable for rapid, routine screening, Single-Crystal X-ray Diffraction remains the undisputed gold standard for the structural validation of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone. By providing exact 3D atomic coordinates and mapping critical solid-state interactions, SCXRD delivers a level of unambiguous structural proof that other modalities simply cannot achieve.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link][1]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][2]

Sources

Validation

Comparative Guide: Green Chemistry Synthetic Routes for 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone Scale-Up

Executive Summary & The Scale-Up Challenge The synthesis of diaryl ether derivatives, such as 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone , is a critical transformation in the development of active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Scale-Up Challenge

The synthesis of diaryl ether derivatives, such as 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone , is a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The standard approach to constructing this molecular architecture is the Williamson ether synthesis, a classic S_N2 reaction coupling an alkoxide with an organohalide[1].

While highly reliable at the bench scale, the traditional Williamson route poses severe challenges during commercial scale-up. It typically relies on polar aprotic solvents like dimethylformamide (DMF) or acetone, combined with stoichiometric amounts of inorganic bases (e.g., K₂CO₃). These conditions result in a massive environmental footprint, characterized by high Process Mass Intensity (PMI) and Environmental Factor (E-factor) metrics[2][3]. As the pharmaceutical industry shifts toward "greenness by design," process chemists must evaluate alternative routes that balance reaction kinetics, yield, and sustainability[4].

This guide objectively compares four distinct synthetic routes for the scale-up of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your process development.

Comparative Analysis of Synthetic Routes

To evaluate the most viable path for scale-up, we must analyze the reaction through the lens of modern green chemistry.

G SM 4-Hydroxypropiophenone + 4-Chlorobenzyl chloride Trad Traditional Route (DMF, K2CO3, 80°C) SM->Trad PTC PTC Route (2-MeTHF/H2O, NaOH, TBAB) SM->PTC Micellar Micellar Route (H2O, TPGS-750-M, mild base) SM->Micellar MW Microwave Route (Solvent-free, K2CO3, 150°C) SM->MW Prod 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone Trad->Prod High PMI PTC->Prod Scalable Micellar->Prod Lowest E-factor MW->Prod Fast (Lab scale)

Fig 1: Reaction workflow comparing traditional and green synthetic routes for etherification.

Route A: Traditional Batch Synthesis (Baseline)
  • Conditions: DMF, K₂CO₃, 80°C, 8 hours.

  • Mechanism: Deprotonation of 4-hydroxypropiophenone by K₂CO₃ generates a phenoxide nucleophile, which attacks the electrophilic carbon of 4-chlorobenzyl chloride in an S_N2 fashion[1].

  • The Bottleneck: DMF is miscible with water and has a high boiling point (153°C), making solvent recovery highly energy-intensive. The aqueous workup generates massive volumes of contaminated wastewater, drastically inflating the E-factor[3].

Route B: Biphasic Phase-Transfer Catalysis (PTC)
  • Conditions: 2-MeTHF/Water, NaOH, Tetrabutylammonium bromide (TBAB), 65°C, 4 hours.

  • Mechanism: Since the phenoxide salt is water-soluble and the benzyl chloride is organic-soluble, they cannot react efficiently. TBAB acts as a phase-transfer catalyst; the lipophilic tetrabutylammonium cation pairs with the phenoxide anion, ferrying it into the 2-MeTHF organic phase where the S_N2 reaction rapidly occurs[5].

  • Green Advantage: 2-MeTHF is a biorenewable solvent with low water solubility, allowing for excellent phase separation and >90% solvent recovery[4].

Route C: Aqueous Micellar Catalysis
  • Conditions: Water, 2 wt% TPGS-750-M, K₃PO₄, 45°C, 6 hours.

  • Mechanism: Surfactants self-assemble in water to form nanomicelles. These micelles create a "pseudo-cellular organic environment" that sequesters the hydrophobic reactants (4-hydroxypropiophenone and 4-chlorobenzyl chloride) away from the bulk water[6].

  • Green Advantage: This compartmentalization drastically increases the effective local concentration of the reactants, allowing the reaction to proceed at lower temperatures without bulk organic solvents[6].

Micelle Water Bulk Water (Aqueous) Micelle Nanomicelle Core (Hydrophobic) Water->Micelle TPGS-750-M Self-assembly Product Target Ether Micelle->Product High Local Concentration Reactant1 4-Hydroxy- propiophenone Reactant1->Micelle Partitioning Reactant2 4-Chlorobenzyl chloride Reactant2->Micelle Partitioning

Fig 2: Mechanism of micellar compartmentalization driving aqueous etherification.

Route D: Solvent-Free Microwave Irradiation
  • Conditions: Neat (Solvent-Free), K₂CO₃, Microwave 300W, 150°C, 15 minutes.

  • Mechanism: Direct coupling of the solid/melted reagents under microwave irradiation. Microwave energy directly excites the polar bonds, leading to rapid, localized superheating[7].

  • Green Advantage: Completely eliminates reaction solvents and phase-transfer catalysts[7]. However, scaling microwave reactors beyond the pilot scale remains an engineering challenge due to limited microwave penetration depth[8].

Quantitative Performance Metrics

The table below summarizes the key sustainability and performance metrics for each route based on a theoretical 1-kilogram scale-up.

MetricRoute A (Traditional)Route B (PTC)Route C (Micellar)Route D (Microwave)
Isolated Yield 82%91%95%94%
Reaction Time 8.0 hours4.0 hours6.0 hours0.25 hours
Temperature 80°C65°C45°C150°C
E-Factor > 45~ 12< 8~ 5
PMI > 55~ 18< 12~ 8
Scalability Index High (but toxic)ExcellentHighLow (Eq. limited)

Note: E-Factor (kg waste / kg product) and PMI (Process Mass Intensity = kg total mass in / kg product) are the standard metrics adopted by the ACS Green Chemistry Institute[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are provided for the two most scalable green routes (PTC and Micellar).

Protocol 1: Biphasic Phase-Transfer Catalysis (100g Scale)

This protocol utilizes a self-validating mass balance approach, ensuring that the phase separation cleanly isolates the product without the need for column chromatography.

  • Preparation: To a 2L jacketed reactor equipped with a mechanical stirrer, add 4-hydroxypropiophenone (100.0 g, 0.666 mol, 1.0 eq) and 2-methyltetrahydrofuran (2-MeTHF) (500 mL). Stir at 250 rpm until fully dissolved.

  • Base & Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (10.7 g, 0.033 mol, 0.05 eq). Slowly charge 20% w/w aqueous NaOH (400 mL, ~2.0 mol, 3.0 eq). The mixture will turn yellow/orange as the phenoxide forms.

  • Electrophile Addition: Slowly add 4-chlorobenzyl chloride (112.6 g, 0.699 mol, 1.05 eq) via an addition funnel over 30 minutes to manage the mild exotherm.

  • Reaction: Heat the biphasic mixture to 65°C under vigorous stirring (500 rpm) for 4 hours. Monitor via HPLC or TLC (Hexanes/EtOAc 4:1) until the phenol is consumed.

  • Workup: Cool to 20°C. Stop stirring and allow phases to separate for 15 minutes. Drain the lower aqueous layer (contains NaCl, NaBr, and excess NaOH).

  • Washing & Isolation: Wash the organic layer with deionized water (2 x 200 mL) to remove residual TBAB. Concentrate the 2-MeTHF under reduced pressure to ~150 mL. Add absolute ethanol (300 mL) and cool to 0°C to induce crystallization.

  • Filtration: Filter the white crystalline solid, wash with cold ethanol (50 mL), and dry in a vacuum oven at 40°C. Expected yield: ~166 g (91%).

Protocol 2: Aqueous Micellar Catalysis (10g Scale)

This protocol demonstrates the power of surfactant-driven local concentration, drastically reducing solvent waste.

  • Surfactant Preparation: In a 100 mL round-bottom flask, prepare a 2 wt% solution of TPGS-750-M in deionized water (50 mL). Stir at room temperature until a clear, slightly viscous micellar solution forms.

  • Reagent Loading: Add 4-hydroxypropiophenone (10.0 g, 66.6 mmol, 1.0 eq) and 4-chlorobenzyl chloride (11.3 g, 70.0 mmol, 1.05 eq) directly to the aqueous solution.

  • Base Addition: Add anhydrous K₃PO₄ (28.3 g, 133.2 mmol, 2.0 eq) in one portion.

  • Reaction: Stir the suspension vigorously (800 rpm) at 45°C for 6 hours. The hydrophobic reactants will partition into the nanomicelles, driving the reaction forward[6].

  • In-Flask Extraction: Cool to room temperature. Add a minimal amount of ethyl acetate (EtOAc) (15 mL) to extract the product from the micellar core. Stir for 5 minutes, then allow phase separation.

  • Isolation: Decant the organic layer. (The aqueous micellar layer can be recycled for subsequent batches). Concentrate the organic layer in vacuo and recrystallize the crude product from ethanol to yield the pure ether. Expected yield: ~17.3 g (95%).

Conclusion & Recommendations

The traditional Williamson ether synthesis, while historically significant, is no longer justifiable for commercial scale-up due to its high PMI and reliance on toxic solvents like DMF[1][3].

For immediate commercial scale-up, Route B (Phase-Transfer Catalysis in 2-MeTHF) is the recommended path. It utilizes standard reactor infrastructure, allows for excellent solvent recovery, and leverages the robust kinetics of biphasic systems[5].

For next-generation process design, Route C (Aqueous Micellar Catalysis) represents the pinnacle of green chemistry. By utilizing water as the bulk medium and relying on micellar compartmentalization, it achieves the lowest E-factor and PMI[6]. While microwave synthesis (Route D) offers unparalleled speed, its utility remains largely confined to discovery chemistry and early-stage hit-to-lead optimization due to the physical limitations of scaling microwave irradiation[7][8].

References

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFidoCxLvQoKEQUChx3ySjQyUohvl70vQn70t9JsFqHG5WSWloJbCTcL6_vT3SfiC8bTrkpVqVn9YYW92laf4_vrPqrShfvvNsi7TYk-OfFpFoVmDYNidBCiWn23et1YWbJ9PHpuF42]
  • Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWoMkTTu3tuLrCfIfWrO-qENYIrCUW4JZEXWDQSyii36ymCabyyXmG1G7VWYszw3VBuzxIasCqvzscTgkRVCTuua262Oq4e5yL62z_f85HPTXlXG3WcYdSJ2RuksNdeWmJADV4xPMBW2tb676kD9cSHWePKEPEZBPbCKcOUpecZDbNDWdnnc4a8r7SjK_GzReyJMWfqqQ0RVvlyGxjdup48kuFqB-8VCz3QqJZXzREsEZM5MAWHvZDOzz2G3zzfk-CbLHyNfoRawxDoSWRReni3XuvKQnQDIVH0UnJb0GKnwDC6GcXJ8iWa7fLzD3iIg==]
  • Williamson ether synthesis. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi0eoxyte-mR4nRgJFB3vMPt68l4FimV9qP5ZVX4_oe1yO7P_InOchpSxLbmEt60KMOVWMEvs5rQPG6Ioluyi9D6s8Iiskk3L2iKA6Dz4UllTU-8o2IzH-HZeA3VzHe0lsNtg7xM3eLhZ6vn_kSSGEEDY=]
  • A Multioutcome Experiment for the Williamson Ether Synthesis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV2XWy8u6ArGWj3jDYKSaoj7HSxxYKXh-WMKEZh3EaKP4-OpLSozYlvh9omeVB-GH1lzOWXY3zeL718xUAHFWRPQBNE5sxJLTCa8N3jGBUZGcO0kXyLSt5BeOeC9-yOVzdvBEgu4ggKsKaWy2EvA==]
  • Green Chemistry in Early-Stage Synthesis. Sustainable Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7fdHMqhpuWjPq2bJ6MDPlYrJW5Hpij_emsh3frRqr3EiPxCF1XbJJwpjzfql78vX9caX_SCk3WgoIwgw8MIu53pKbNi0khpcOujoZb96Nm2FiJWJKRAOeVlmkvYvA6GpppemjNKXqXDajO6jfxNQEweI9jGOTnWtsPPBjBVqVGR__KjXda3wsyw8Z4CYcHnUi1YDptKAhfABcRIgk4K7XYimCdXfV9tMySvmuw==]
  • Efficiency and Sustainability through Development of a Next-Generation, Commercial Synthesis of Valbenazine Ditosylate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEMXXbxEwohq9mmnxxDbtOTrnNnRZGWC3wwvHL8OAoZlzedGXHxxOwtFjSlQmIuQCeaIA1JfBCuTvsxLoIOFuBrgg-f2rla9RlozvsAHWRdEInTTsaAjeuT04Dq5wQr05YMdblpPRDP61uSZMqmdXwoaQdMpz3Jm7_Ycvu-bJh9IU14gZ6HRFxOJv-KfwvpZRXsEDCKJjDVTShHNvSQFCbCe1oQdjc06d84M04atJzaB4JurUzzPEP2s39soPXIt6NpWi8OFs18oCmeTc184ERxGBUS9C152L9W-uLNJHjgNPwZZg=]
  • A Comparative Guide to p-Alkoxyphenol Synthesis. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy1YKRKPMEfAlSKm57ZQ_ZC4tL_MriyAlm26t2xpDtm1rK8jSj7YVtie40ihOclOlmDH6lGwDBCICC4gsHfCukikv3aoXiwJYA-_6-nuMU8TUXE0TMdrlZZuKLpxTGmGQvUq973bZyUmDU0nr1FIT_PAe4D6RJIht9WsG1akCCdiNcpLtaiayNUwfP2KLIde77Fy1Eaq1cPQRT0WkVm0k-1p6t26bb3g_QTGeDE1jmSZCoGVf8MAtWW3KW1r0PjbAO_FgIMLs8m3Aom5C78nNk9PTtGf4vX8I=]

Sources

Validation

spectroscopic comparison of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone with fluorinated ether derivatives

[label="Carbonyl C=O\nBuffered by Ether O", fillcolor="#F1F3 Caption: Logical mapping of electronic effects from para-substituents to spectroscopic shifts. Section 2: Comparative Spectroscopic Data The quantitative data...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Carbonyl C=O\nBuffered by Ether O", fillcolor="#F1F3

Caption: Logical mapping of electronic effects from para-substituents to spectroscopic shifts.

Section 2: Comparative Spectroscopic Data

The quantitative data below synthesizes the expected analytical profiles based on the electronic environments of the three derivatives.

Table 1: Key NMR Chemical Shifts (CDCl₃, 298 K, 400 MHz)

Note: The propiophenone core signals (CH3 triplet at ~1.2 ppm, CH2 quartet at ~2.9 ppm, and carbonyl carbon at ~199 ppm) remain largely static across all derivatives due to the insulating effect of the ether oxygen.

Spectroscopic Feature4-Chloro Derivative4-Fluoro Derivative4-Trifluoromethoxy Derivative
¹H: Benzylic -CH₂- ~5.12 ppm (s)~5.10 ppm (s)~5.15 ppm (s)
¹H: Benzyl Aromatics ~7.35 ppm (ABq, J=8.5 Hz)~7.40 (m), ~7.05 (m, JHF​ )~7.45 (d), ~7.25 (d)
¹³C: Benzylic -CH₂- ~69.5 ppm~69.6 ppm~69.0 ppm
¹³C: C-X (Aromatic) ~134.0 ppm (C-Cl)~162.5 ppm (d, 1JCF​=246 Hz)~149.0 ppm (C-OCF₃)
¹⁹F NMR (Decoupled) N/A~ -114.5 ppm (s)~ -58.0 ppm (s)
Table 2: Key FTIR and Mass Spectrometry (MS) Data

In MS, the primary fragmentation pathway for all three compounds is the cleavage of the benzylic C-O bond, yielding a highly stable substituted benzyl cation[1].

Spectroscopic Feature4-Chloro Derivative4-Fluoro Derivative4-Trifluoromethoxy Derivative
FTIR: C=O Stretch ~1675 cm⁻¹~1675 cm⁻¹~1676 cm⁻¹
FTIR: C-O-C Ether ~1240 cm⁻¹~1242 cm⁻¹~1245 cm⁻¹, ~1160 cm⁻¹ (C-F)
MS: Molecular Ion [M+H]⁺ m/z 275.08 / 277.08 (3:1 ratio)m/z 259.11 (Monoisotopic)m/z 325.10 (Monoisotopic)
MS: Base Peak Fragment m/z 125.00 (4-Cl-benzyl cation)m/z 109.04 (4-F-benzyl cation)m/z 175.03 (4-OCF₃-benzyl cation)

Section 3: Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in comparative analysis, protocols must include internal validation steps. The following workflows guarantee that the observed shifts are due to molecular structure, not instrumental artifacts.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

Causality of Choice: High-resolution NMR is highly sensitive to magnetic field inhomogeneities. Proper sample preparation and internal referencing are critical to distinguish the subtle 0.02 ppm shift differences in the benzylic protons.

  • Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

  • Instrument Calibration (Self-Validation): Lock the spectrometer to the deuterium signal of CDCl₃. Shim the Z-axis gradients until the TMS line width at half-height is ≤ 0.5 Hz.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 2-second relaxation delay at 298 K.

    • ¹³C NMR: Acquire 512 scans with a 2-second relaxation delay.

    • ¹⁹F NMR: For the fluorinated analogs, acquire spectra with ¹H decoupling to collapse complex multiplet structures into sharp, diagnostic singlets.

  • Data Validation: Confirm the TMS reference peak is exactly at 0.00 ppm and the CDCl₃ solvent residual peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: LC-MS/MS Isotope and Fragmentation Analysis

Causality of Choice: Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) perfectly isolates the benzylic ether bond, allowing us to exploit the diagnostic isotopic signature of chlorine versus the monoisotopic nature of fluorine.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50). Add 0.1% Formic Acid to act as a proton source, promoting the formation of the [M+H]⁺ molecular ion.

  • Infusion & Primary Validation: Infuse the sample into an ESI-QTOF mass spectrometer at 10 µL/min.

    • Self-Validation Step: For the 4-chloro derivative, verify the presence of the M and M+2 peaks in a strict 3:1 ratio (confirming the natural ³⁵Cl/³⁷Cl isotopic distribution)[1]. For the fluorinated derivatives, confirm a singular monoisotopic mass peak (¹⁹F is 100% naturally abundant).

  • Fragmentation (MS/MS): Apply CID at 20 eV. Monitor the disappearance of the parent ion and the emergence of the base peak corresponding to the substituted benzyl cation (e.g., m/z 125.00 for the chloro-derivative).

Workflow Prep Sample Preparation (High Purity) NMR NMR Acquisition (1H, 13C, 19F) Prep->NMR FTIR FTIR-ATR Analysis (Functional Groups) Prep->FTIR MS LC-MS/MS (Isotopes & Cleavage) Prep->MS Data Data Integration & Cross-Validation NMR->Data FTIR->Data MS->Data Output Comparative Spectroscopic Profile Data->Output

Caption: Workflow for the spectroscopic validation of benzyloxypropiophenone derivatives.

References

  • PubChem. "p-Benzyloxypropiophenone | C16H16O2 | CID 78246" National Institutes of Health (NIH).
  • NIST WebBook. "1-Propanone, 1-[4-(phenylmethoxy)phenyl]-" National Institute of Standards and Technology.
  • Taylor & Francis. "Synthesis and anticonvulsant activity evaluation of 6-substituted-[1,2,4]triazolophthalazine derivatives" Available at:

  • MDPI.

Sources

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